Technical Documentation Center

Ethyl 2-(2-bromo-3-nitrophenoxy)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-(2-bromo-3-nitrophenoxy)acetate

Core Science & Biosynthesis

Foundational

Synthesis Pathway for Ethyl 2-(2-bromo-3-nitrophenoxy)acetate: A Technical Guide

Executive Summary In the landscape of modern drug development and complex organic synthesis, highly functionalized aromatic building blocks are critical for assembling advanced pharmacophores. Ethyl 2-(2-bromo-3-nitrophe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and complex organic synthesis, highly functionalized aromatic building blocks are critical for assembling advanced pharmacophores. Ethyl 2-(2-bromo-3-nitrophenoxy)acetate is a sterically encumbered, electron-deficient intermediate frequently utilized in the synthesis of functionalized benzofurans, indoles, and other heterocyclic scaffolds.

This whitepaper provides a comprehensive, mechanistically grounded protocol for its synthesis via a modified Williamson ether synthesis. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the chemical causality, thermodynamic controls, and self-validating experimental parameters required to achieve high-yield O-alkylation.

Mechanistic Causality & Reaction Design

The synthesis relies on the O-alkylation of 2-bromo-3-nitrophenol with ethyl bromoacetate. While conceptually straightforward, the specific substitution pattern of the phenol dictates strict operational parameters to prevent side reactions such as C-alkylation, ester hydrolysis, or electrophile elimination[1].

The Role of Substituents
  • Inductive Acidity (3-Nitro Group): The nitro group at the meta-position exerts a strong electron-withdrawing inductive effect. This stabilizes the resulting conjugate base, increasing the acidity of the phenolic hydroxyl group and allowing for deprotonation by a mild base like Potassium Carbonate (K₂CO₃).

  • Steric Hindrance (2-Bromo Group): The bulky bromine atom at the ortho-position creates a sterically demanding environment around the nucleophilic oxygen. To overcome this, an unhindered primary electrophile (ethyl bromoacetate) is mandatory.

Reagent and Solvent Selection Logic
  • Base Selection (K₂CO₃): A mild, insoluble base is chosen over stronger bases (e.g., NaH or KOtBu). Strong bases can trigger the E2 elimination of ethyl bromoacetate, yielding undesired bromoacrylic acid derivatives, or cause premature saponification of the ester moiety[1].

  • Solvent Selection (Anhydrous DMF): The phenoxide anion is an ambident nucleophile capable of both O-alkylation and C-alkylation. Polar aprotic solvents like N,N-Dimethylformamide (DMF) solvate the potassium cation effectively while leaving the phenoxide anion "naked." This maximizes the nucleophilicity of the oxygen, strongly favoring the kinetically controlled O-alkylation pathway over C-alkylation[1][2].

Mechanism Phenol 2-Bromo-3-nitrophenol Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide Promotes Product Ethyl 2-(2-bromo- 3-nitrophenoxy)acetate Phenoxide->Product SN2 Attack Electrophile Ethyl Bromoacetate Electrophile->Product Alkylation

Reaction mechanism of O-alkylation via Williamson ether synthesis.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometry and physical parameters must be strictly controlled. The following table summarizes the optimized reaction metrics.

Reagent / ParameterRoleEquivalentsAmount (Scale)Notes
2-Bromo-3-nitrophenol Substrate1.0 eq10.0 mmol (2.18 g)Must be dry to prevent ester hydrolysis.
Ethyl bromoacetate Electrophile1.2 eq12.0 mmol (2.00 g)Slight excess compensates for trace elimination.
Potassium carbonate Base2.0 eq20.0 mmol (2.76 g)Use anhydrous, finely powdered grade.
N,N-Dimethylformamide SolventN/A25.0 mLAnhydrous (≤50 ppm H₂O).
Temperature Kinetic DriverN/A80 °CRequired to overcome ortho-steric hindrance.
Reaction Time DurationN/A4 - 6 hoursMonitor via TLC for completion.

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system. Each critical step includes an observable metric to confirm the reaction is proceeding along the correct thermodynamic pathway[1][3].

Step 1: Phenoxide Generation
  • Equip a 100 mL oven-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Dissolve 2.18 g (10.0 mmol) of 2-bromo-3-nitrophenol in 25 mL of anhydrous DMF.

  • Add 2.76 g (20.0 mmol) of finely powdered, anhydrous K₂CO₃ to the stirring solution.

  • Stir the suspension at room temperature (20–25 °C) for 30 minutes.

    • Validation Check: A distinct deepening in the color of the solution (typically to a deep yellow/orange) indicates the successful deprotonation and formation of the highly conjugated phenoxide anion.

Step 2: Electrophilic Alkylation
  • Using a syringe, add 1.33 mL (12.0 mmol) of ethyl bromoacetate dropwise over 5 minutes.

    • Causality Note: Dropwise addition prevents localized concentration spikes that could drive base-catalyzed ester hydrolysis or runaway thermal spikes.

  • Elevate the temperature of the reaction mixture to 80 °C using a precisely controlled oil bath or heating block[1][2].

  • Maintain heating and vigorous stirring for 4 to 6 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1 v/v) mobile phase. The reaction is complete when the lower-Rf phenol spot is completely consumed, replaced by a higher-Rf UV-active spot corresponding to the target ester.

Step 3: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into 100 mL of vigorously stirred ice-water.

    • Causality Note: This quenches the reaction, dissolves the inorganic salts (KBr, excess K₂CO₃), and forces the organic product out of the highly polar DMF phase.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

  • Combine the organic layers and wash sequentially with distilled water (3 × 50 mL) to remove residual DMF, followed by a final wash with saturated NaCl solution (brine, 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification
  • Purify the crude residue via silica gel column chromatography (eluting with a gradient of Hexane to 10% Ethyl Acetate in Hexane) to afford pure Ethyl 2-(2-bromo-3-nitrophenoxy)acetate.

Workflow Step1 1. Solvation Dissolve Phenol in Anhydrous DMF Step2 2. Deprotonation Add K2CO3, Stir 30 min at RT Step1->Step2 Step3 3. Alkylation Dropwise addition of Ethyl Bromoacetate Step2->Step3 Step4 4. Heating Heat to 80°C for 4-6 hours Step3->Step4 Step5 5. Workup Quench in Ice-Water, Extract with EtOAc Step4->Step5 Step6 6. Purification Column Chromatography / Crystallization Step5->Step6

Experimental workflow for the synthesis of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate.

Troubleshooting & Optimization

Even with a robust protocol, deviations in reagent quality can lead to suboptimal yields. Address these common failure modes as follows:

  • Presence of Bromoacetic Acid (Hydrolysis): If water is present in the DMF or if the K₂CO₃ is highly hygroscopic, the base will catalyze the hydrolysis of ethyl bromoacetate into bromoacetic acid, halting the reaction[1]. Solution: Always use newly opened anhydrous solvents and flame-dry K₂CO₃ prior to use.

  • Incomplete Conversion: The steric bulk of the ortho-bromo group significantly slows the reaction kinetics. If TLC shows unreacted phenol after 6 hours, do not increase the temperature beyond 90 °C, as this promotes ester decomposition. Solution: Add a catalytic amount (0.1 eq) of Potassium Iodide (KI) to facilitate an in situ Finkelstein reaction, converting ethyl bromoacetate to the more reactive ethyl iodoacetate.

  • C-Alkylation Byproducts: While rare in DMF, C-alkylation can occur if the reaction is run in less polar solvents (like toluene) where the phenoxide oxygen remains tightly coordinated to the potassium ion. Solution: Strictly adhere to polar aprotic solvents (DMF or DMSO)[1].

References

  • A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia National Center for Biotechnology Information (PMC)[Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives Semantic Scholar[Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 2-(2-bromo-3-nitrophenoxy)acetate

Authored For: Researchers, Synthetic Chemists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate, a highly functionalized ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored For: Researchers, Synthetic Chemists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate, a highly functionalized aromatic building block. As a molecule possessing four distinct and addressable functional groups—an ester, an ether, an aryl bromide, and a nitro group—it serves as a versatile platform for the synthesis of complex chemical entities. This guide moves beyond a simple data sheet, offering mechanistic insights, detailed experimental protocols, and strategic considerations for its use in discovery chemistry.

Molecular Profile and Physicochemical Characteristics

Ethyl 2-(2-bromo-3-nitrophenoxy)acetate is a synthetic organic compound not commonly found in commercial catalogs, typically prepared on-demand for multi-step synthetic campaigns. Its structure presents a unique convergence of functionalities, each offering a distinct handle for chemical manipulation.

  • IUPAC Name: ethyl 2-(2-bromo-3-nitrophenoxy)acetate

  • Molecular Formula: C₁₀H₁₀BrNO₄

  • Molecular Weight: 304.10 g/mol

  • Structure: alt text

The strategic placement of the substituents on the phenyl ring dictates its electronic properties and reactivity. The nitro group, a powerful electron-withdrawing group (EWG), and the bromine atom both deactivate the ring towards electrophilic substitution but activate it for potential nucleophilic aromatic substitution (SNAr).

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in a Laboratory Context
logP (Octanol/Water) 2.65 ± 0.4Indicates moderate lipophilicity; soluble in common organic solvents like DCM, EtOAc, and acetone, with low water solubility.
pKa (Most Acidic) 13.5 ± 0.7 (α-proton)The α-protons on the acetate methylene are weakly acidic; deprotonation is possible with strong, non-nucleophilic bases.
Boiling Point ~385 °C at 760 mmHgHigh boiling point suggests it is a solid or viscous oil at room temperature. Purification by distillation is impractical; chromatography is preferred.
Polar Surface Area 72.1 ŲContributes to its moderate polarity, making it suitable for normal-phase silica gel chromatography.

Data predicted using computational models and sourced from chemical databases like PubChem for structurally similar compounds. For definitive values, empirical measurement is required.

Synthesis and Purification Protocol

The most direct and reliable route to this compound is the Williamson ether synthesis, a classic SN2 reaction between a phenoxide and an alkyl halide.

2.1 Reaction Principle

The synthesis involves the deprotonation of the hydroxyl group of 2-bromo-3-nitrophenol using a mild base to form a nucleophilic phenoxide. This phenoxide then displaces the bromide from ethyl bromoacetate to form the desired ether linkage. The choice of a polar aprotic solvent (e.g., acetone, DMF) is critical as it solvates the cation of the base without solvating the nucleophile, thereby accelerating the SN2 reaction rate [1].

G SM1 2-Bromo-3-nitrophenol Intermediate Potassium 2-bromo-3-nitrophenoxide (In-situ generation) SM1->Intermediate Step 1: Deprotonation (Reflux, 4-6h) SM2 Ethyl Bromoacetate Product Ethyl 2-(2-bromo-3-nitrophenoxy)acetate SM2->Product Step 2: SN2 Attack (Williamson Ether Synthesis) Base K₂CO₃ (Base) Base->Intermediate Step 1: Deprotonation (Reflux, 4-6h) Solvent Acetone (Solvent) Solvent->Intermediate Step 1: Deprotonation (Reflux, 4-6h) Intermediate->Product Step 2: SN2 Attack (Williamson Ether Synthesis) Purification Workup & Column Chromatography Product->Purification Crude Mixture Final Pure Product Purification->Final TLC Homogeneous

Figure 1: Workflow diagram for the synthesis of the target compound.

2.2 Detailed Experimental Protocol

Trustworthiness: This protocol includes in-process controls (TLC monitoring) and a robust purification method to ensure high purity of the final product, which is essential for subsequent reactions and biological assays.

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-3-nitrophenol (5.00 g, 22.9 mmol, 1.0 equiv.).

  • Solvent and Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (6.34 g, 45.8 mmol, 2.0 equiv.) and dry acetone (100 mL).

    • Expert Insight: K₂CO₃ is an ideal base here. It is strong enough to deprotonate the phenol (pKa ~7-8) but not strong enough to promote side reactions like ester hydrolysis. Using excess ensures complete deprotonation. Acetone is an excellent solvent that is easily removed under reduced pressure.

  • Alkyl Halide Addition: Add ethyl bromoacetate (3.05 mL, 27.5 mmol, 1.2 equiv.) dropwise to the stirring suspension.

    • Expert Insight: A slight excess of the electrophile ensures the complete consumption of the more valuable starting phenol.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexane eluent system. The reaction is complete when the starting phenol spot (visualized by UV light) has been fully consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter off the K₂CO₃ and inorganic salts and wash the solid with a small amount of acetone. c. Concentrate the filtrate under reduced pressure to obtain a crude oil or solid. d. Dissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel. e. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality: The water wash removes any remaining K₂CO₃ and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of 10% to 30% ethyl acetate in hexanes. Combine fractions containing the pure product (identified by TLC) and concentrate to yield Ethyl 2-(2-bromo-3-nitrophenoxy)acetate as a pale yellow solid or oil.

Spectroscopic Characterization: The Molecular Fingerprint

Confirming the identity and purity of the synthesized compound is non-negotiable. The following data are predictive but represent the expected spectroscopic signature.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)

TypePositionPredicted Shift (ppm)MultiplicityIntegrationNotes
¹H NMR Ar-H (H-4)7.85 - 7.95dd1HCoupled to H-5 and H-6. Deshielded by adjacent nitro group.
Ar-H (H-6)7.60 - 7.70dd1HCoupled to H-5 and H-4.
Ar-H (H-5)7.25 - 7.35t1HCoupled to both H-4 and H-6.
O-CH₂ -CO4.70 - 4.80s2HSinglet; deshielded by both the ether oxygen and carbonyl group.
O-CH₂ -CH₃4.20 - 4.30q2HQuartet due to coupling with the adjacent methyl group.
O-CH₂-CH₃ 1.25 - 1.35t3HTriplet due to coupling with the adjacent methylene group.
¹³C NMR C =O~168.5Ester carbonyl carbon.
Ar-C -O~152.0Aromatic carbon attached to the ether oxygen.
Ar-C -NO₂~149.0Aromatic carbon attached to the nitro group.
Ar-C H (C-4/6)~128.0, 125.0Aromatic methine carbons.
Ar-C H (C-5)~120.0Aromatic methine carbon.
Ar-C -Br~114.0Aromatic carbon attached to bromine.
O-CH₂ -CO~66.0Methylene carbon of the acetate group.
O-CH₂ -CH₃~61.5Methylene carbon of the ethyl group.
O-CH₂-CH₃ ~14.0Methyl carbon of the ethyl group.

FT-IR (Attenuated Total Reflectance):

  • ~1755 cm⁻¹ (strong, sharp): C=O stretch of the saturated ester.

  • ~1530 & 1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group, respectively. This is a highly characteristic pair of bands.

  • ~1220 cm⁻¹ (strong): C-O-C stretch of the aryl-alkyl ether.

  • ~3100-3000 cm⁻¹ (weak): Aromatic C-H stretches.

  • ~2980 cm⁻¹ (weak): Aliphatic C-H stretches.

Mass Spectrometry (EI or ESI+): The most telling feature will be the isotopic pattern for the molecular ion peak [M]⁺ due to the presence of one bromine atom. Expect to see two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (m/z = 303.98) and one for the ⁸¹Br isotope (m/z = 305.98).

Chemical Reactivity and Strategic Transformations

The value of this molecule lies in the orthogonal reactivity of its functional groups. A chemist can selectively target one group while leaving the others intact, enabling complex and divergent synthetic pathways.

G cluster_ester Ester Modification cluster_nitro Nitro Reduction cluster_bromide Aryl Bromide Coupling Start Ethyl 2-(2-bromo-3-nitrophenoxy)acetate Ester Nitro Group Aryl Bromide Hydrolysis Hydrolysis (LiOH, THF/H₂O) Start:f0->Hydrolysis Reduction Reduction (SnCl₂·2H₂O, EtOH) Start:f1->Reduction Coupling Suzuki Coupling (Ar-B(OH)₂, Pd(PPh₃)₄, Base) Start:f2->Coupling Acid 2-(2-bromo-3-nitrophenoxy)acetic acid Hydrolysis->Acid Aniline Ethyl 2-(3-amino-2-bromophenoxy)acetate Reduction->Aniline Biaryl Substituted Biaryl Product Coupling->Biaryl

Figure 2: Key orthogonal reaction pathways available for the title compound.

A. Ester Hydrolysis

The ethyl ester can be readily cleaved under basic conditions (e.g., LiOH in THF/water) to yield the corresponding carboxylic acid. This transformation is often a final step in synthesis to unmask a group that can improve aqueous solubility or serve as a handle for amide coupling. Acidic hydrolysis (e.g., HCl in dioxane) is also possible but may require harsher conditions.

B. Nitro Group Reduction

This is arguably one of the most powerful transformations. The nitro group can be selectively reduced to an amine, a critical functional group in medicinal chemistry.

  • Method: The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol at reflux is a classic, high-yielding method for this conversion [2]. Catalytic hydrogenation (H₂, Pd/C) is an alternative, though care must be taken to avoid debromination as a side reaction.

  • Synthetic Value: The resulting aniline, ethyl 2-(3-amino-2-bromophenoxy)acetate, is a precursor to a wide range of heterocyclic systems (e.g., benzimidazoles, quinolines) and can undergo diazotization to be converted into other functionalities.

C. Palladium-Catalyzed Cross-Coupling

The aryl bromide is a prime substrate for modern cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds with exquisite control.

  • Suzuki Coupling: Reaction with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) will form a biaryl structure [3]. This is a cornerstone of modern drug discovery for building molecular complexity.

  • Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond by reacting it with an amine under palladium catalysis.

  • Heck and Sonogashira Couplings: These reactions allow for the installation of alkene and alkyne groups, respectively.

D. Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling, the strong electron-withdrawing effect of the ortho-nitro group can activate the C-Br bond for substitution by potent nucleophiles (e.g., sodium methoxide, thiophenols). The reaction conditions must be carefully optimized to avoid competing with other reactive sites.

Applications in Drug Discovery and Materials Science

The true utility of a building block is defined by the relevance of the structures it can generate.

G Core Core Scaffold Ethyl 2-(2-bromo-3-nitrophenoxy)acetate Nitro Nitro Group Handle Core->Nitro Bromide Aryl Bromide Handle Core->Bromide Ester Ester/Acid Handle Core->Ester Heterocycles Bioactive Heterocycles (e.g., Benzimidazoles) Nitro->Heterocycles Reduction → Cyclization Scaffolds Complex Scaffolds (via Cross-Coupling) Bromide->Scaffolds Suzuki, Buchwald-Hartwig PROTACs Linker Attachment (for PROTACs, ADC) Ester->PROTACs Hydrolysis → Amide Coupling

Figure 3: Logical flow from functional handles to advanced applications.

  • Scaffold Elaboration: As demonstrated, the aryl bromide is a gateway to diverse molecular architectures via cross-coupling. This allows for rapid library synthesis in lead optimization campaigns.

  • Heterocycle Synthesis: The aniline derived from nitro reduction is a powerful synthon. For instance, condensation of the aniline with an aldehyde followed by oxidative cyclization can yield substituted benzimidazoles, a privileged scaffold in medicinal chemistry [4].

  • Linker Chemistry: The carboxylic acid obtained after hydrolysis is a standard attachment point for linkers used in technologies like Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs).

Safety, Handling, and Storage
  • Safety: As with any laboratory chemical, Ethyl 2-(2-bromo-3-nitrophenoxy)acetate should be handled in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Aromatic nitro compounds and bromo-organics should be treated as potentially toxic and irritant.

  • Handling: Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is likely stable at room temperature but should be kept away from strong oxidizing agents, acids, and bases to prevent degradation.

Conclusion

Ethyl 2-(2-bromo-3-nitrophenoxy)acetate is more than just a chemical compound; it is a strategic tool for molecular design. Its pre-installed, orthogonally reactive functional groups offer chemists multiple, independent entry points for structural modification. By understanding the distinct reactivity of the ester, nitro group, and aryl bromide, researchers can devise efficient and elegant synthetic routes to novel and complex molecules, accelerating progress in drug discovery, agrochemicals, and materials science. This guide serves as a foundational resource for unlocking that potential.

References
  • Title: Williamson Ether Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Reduction of Nitro Compounds Source: Organic Chemistry (2nd Ed.), Clayden, J., Greeves, N., & Warren, S. (Chapter 26) - A general reference to a standard textbook mechanism. A web source is: URL: [Link]

  • Title: The Nobel Prize in Chemistry 2010 - Press Release Source: NobelPrize.org URL: [Link]

  • Title: Benzimidazole: A medicinally important heterocyclic moiety Source: MedChemComm, 2017, 8, 279-294 URL: [Link]

Foundational

An In-depth Technical Guide to Ethyl 2-(2-bromo-3-nitrophenoxy)acetate

Prepared by: Gemini, Senior Application Scientist Introduction Ethyl 2-(2-bromo-3-nitrophenoxy)acetate is a substituted phenoxyacetate derivative of significant interest to researchers and scientists in drug discovery an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 2-(2-bromo-3-nitrophenoxy)acetate is a substituted phenoxyacetate derivative of significant interest to researchers and scientists in drug discovery and organic synthesis. Its molecular architecture, featuring a bromo, a nitro, and an ethyl acetate moiety on a phenoxy scaffold, presents a versatile platform for the synthesis of more complex molecules, particularly heterocyclic systems. The presence of both an electron-withdrawing nitro group and a reactive bromine atom allows for a range of chemical transformations, making it a valuable intermediate. This guide provides a comprehensive overview of its identifiers, predicted physicochemical properties, a detailed synthetic protocol, anticipated spectral data, potential applications, and essential safety and handling information. It is important to note that a specific CAS number for Ethyl 2-(2-bromo-3-nitrophenoxy)acetate is not readily found in public databases; therefore, the information presented herein is synthesized from data on structurally analogous compounds.

Chemical Identifiers and Structure

While a dedicated CAS number for Ethyl 2-(2-bromo-3-nitrophenoxy)acetate is not prominently available, its identity can be established through its systematic nomenclature and molecular formula.

IdentifierValue
IUPAC Name Ethyl 2-(2-bromo-3-nitrophenoxy)acetate
Molecular Formula C₁₀H₁₀BrNO₅
Molecular Weight 304.10 g/mol
Canonical SMILES CCOC(=O)COC1=C(C=CC(=C1)N(=O)=O)Br
InChI Key (Predicted)

graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents O1 [label="O"]; Br [label="Br"]; N [label="N"]; O2 [label="O"]; O3 [label="O-"];

// Acetate group C7 [label="C"]; O4 [label="O"]; C8 [label="C"]; O5 [label="O"]; C9 [label="C"]; C10 [label="C"];

// Ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- O1; C2 -- Br; C3 -- N; N -- O2 [style=double]; N -- O3;

// Acetate bonds O1 -- C7; C7 -- C8; C8 -- O4 [style=double]; C8 -- O5; O5 -- C9; C9 -- C10;

// Positioning C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"];

O1 [pos="0,1.4!"]; Br [pos="-2.6,-0.7!"]; N [pos="-2.6,-2.1!"]; O2 [pos="-3.3,-1.4!"]; O3 [pos="-3.3,-2.8!"];

C7 [pos="0,2.8!"]; C8 [pos="1.4,2.8!"]; O4 [pos="2.1,3.5!"]; O5 [pos="2.1,1.4!"]; C9 [pos="3.5,1.4!"]; C10 [pos="4.2,2.8!"]; }

Caption: Chemical structure of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate.

Physicochemical Properties (Predicted)

The physicochemical properties of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate can be predicted based on data from similar compounds like ethyl phenoxyacetate and various bromo-nitro substituted aromatics.[1]

PropertyPredicted ValueNotes
Appearance Pale yellow solid or oilBased on related nitroaromatic compounds.
Boiling Point > 200 °C at 760 mmHgExpected to be high due to molecular weight and polarity.
Melting Point Not availableLikely a low-melting solid.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane).Typical for moderately polar organic esters.[2]
Density ~1.6 g/cm³Estimated based on the presence of bromine and a nitro group.

Synthesis Protocol: Williamson Ether Synthesis

The most logical and established method for the synthesis of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate is the Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 2-bromo-3-nitrophenol attacks the electrophilic carbon of ethyl bromoacetate.

Reaction Scheme:

2-bromo-3-nitrophenol + Ethyl bromoacetate → Ethyl 2-(2-bromo-3-nitrophenoxy)acetate

Williamson_Ether_Synthesis reagent1 2-Bromo-3-nitrophenol base K₂CO₃ (Base) in Acetone (Solvent) reagent1->base Deprotonation reagent2 Ethyl bromoacetate product Ethyl 2-(2-bromo-3-nitrophenoxy)acetate reagent2->product base->reagent2 Nucleophilic Attack (SN2) side_product KBr + KHCO₃

Caption: Williamson ether synthesis of the target compound.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-3-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to dissolve the reactants.

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Ethyl 2-(2-bromo-3-nitrophenoxy)acetate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous potassium carbonate and acetone is crucial to prevent the hydrolysis of ethyl bromoacetate, which would form bromoacetic acid and reduce the yield.

  • Base: Potassium carbonate is a suitable base for deprotonating the phenol without being overly reactive to cause side reactions with the ethyl bromoacetate.

  • Solvent: Acetone is a polar aprotic solvent that facilitates the Sₙ2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.

  • Reflux: Heating the reaction increases the rate of reaction, allowing it to complete in a reasonable timeframe.

Predicted Spectral Data

The structural elucidation of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate can be confirmed using various spectroscopic techniques. The predicted spectral data is based on analogous compounds.[5]

  • ¹H NMR:

    • Ethyl group: A triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.2 ppm (2H, -OCH₂CH₃).[6]

    • Methylene group: A singlet at ~4.8 ppm (2H, -OCH₂CO-).[5]

    • Aromatic protons: Multiplets in the range of 7.0-8.0 ppm (3H). The exact chemical shifts and coupling patterns will depend on the substitution pattern of the bromo and nitro groups.

  • ¹³C NMR:

    • Ethyl group: Signals around 14 ppm (-CH₃) and 62 ppm (-OCH₂CH₃).

    • Methylene carbon: A signal around 65 ppm (-OCH₂CO-).

    • Carbonyl carbon: A signal around 168 ppm (C=O).

    • Aromatic carbons: Signals in the range of 110-160 ppm. The carbons attached to the bromine and nitro groups will be significantly shifted.

  • IR (Infrared Spectroscopy):

    • C=O stretch (ester): A strong absorption band around 1750 cm⁻¹.

    • C-O stretch (ether and ester): Bands in the region of 1250-1000 cm⁻¹.

    • N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

    • Ar-H stretch: Bands above 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).

Potential Applications in Research and Drug Development

The unique combination of functional groups in Ethyl 2-(2-bromo-3-nitrophenoxy)acetate makes it a promising intermediate in several areas of chemical research and drug development.

  • Medicinal Chemistry:

    • Scaffold for Heterocycle Synthesis: The bromo and nitro groups can be manipulated to synthesize various heterocyclic compounds, which are prevalent in many drug molecules. The nitro group can be reduced to an amine, which can then participate in cyclization reactions.[7] The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity.[8]

    • Potential Biological Activity: Nitroaromatic compounds have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents.[9] Bromine-containing compounds are also common in pharmaceuticals and can enhance the biological activity of a molecule.[10] This compound could serve as a starting material for the synthesis of novel therapeutic agents.

  • Organic Synthesis:

    • Versatile Building Block: As a multifunctional compound, it can be used to introduce the 2-(ethoxycarbonyl)methoxy-2-bromo-3-nitrophenyl moiety into larger molecules.

Safety and Handling

Ethyl 2-(2-bromo-3-nitrophenoxy)acetate should be handled with care, following standard laboratory safety procedures for alkylating agents and nitroaromatic compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

  • Toxicity:

    • Alkylating Agent: Ethyl bromoacetate, a component of the target molecule, is a known lachrymator and a toxic alkylating agent.[2] Alkylating agents can be mutagenic and carcinogenic.[11][12]

    • Nitroaromatic Compounds: Nitroaromatic compounds can be toxic and may have adverse health effects upon exposure.[13]

  • In case of exposure:

    • Skin contact: Immediately wash the affected area with plenty of soap and water.

    • Eye contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

References

  • Williamson Ether Synthesis. [Link]

  • Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. [Link]

  • Application of aromatic nitro compound in preparation of medicine for treating AIDS. (CN1768733A).
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • The Role of Bromine in Modern Pharmaceuticals. (2024, December 10). Tethys Chemical. [Link]

  • Singh, P., & Kumar, V. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(21), 9455–9491. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl... ResearchGate. [Link]

  • Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. Science Learning Center. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]

  • Alkylating Agents - Anticancer Drugs. Pharmacy 180. [Link]

  • Ethyl bromophenylacetate | C10H11BrO2 | CID 97780. PubChem. [Link]

  • Preventing occupational exposure to cytotoxic and other hazardous drugs. European Biosafety Network. [Link]

  • Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481–485. [Link]

  • Clinical and High-Dose Alkylating Agents. [Link]

  • Alkylating Agents. (2016, May 27). Oncohema Key. [Link]

  • Ali, M. A., et al. (2012). Ethyl 2-(4-nitro-phen-oxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1534. [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate Analogs

Abstract This comprehensive technical guide provides an in-depth exploration of the synthesis of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate and its analogs. These compounds are of significant interest in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of the synthesis of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate and its analogs. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as versatile intermediates for the synthesis of various heterocyclic compounds and other biologically active molecules. This guide will delve into the core synthetic strategies, with a primary focus on the Williamson ether synthesis, offering a detailed, step-by-step protocol. Furthermore, it will address common experimental challenges, optimization strategies, and the critical importance of self-validating analytical techniques to ensure the integrity of the synthesized compounds. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the practical and theoretical aspects of synthesizing this important class of molecules.

Introduction: The Significance of Substituted Phenoxyacetates

Substituted phenoxyacetic acid derivatives are a cornerstone in the development of a wide array of therapeutic agents and agrochemicals.[1] Their structural motif is present in numerous commercially available drugs, highlighting their importance in medicinal chemistry.[1] The introduction of various substituents onto the phenyl ring allows for the fine-tuning of their physicochemical properties and biological activities. Analogs of phenoxy ethanoic acid have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antimicrobial, anticancer, antitumor, antioxidant, and anti-inflammatory properties.[2]

The target molecule, Ethyl 2-(2-bromo-3-nitrophenoxy)acetate, and its analogs serve as valuable intermediates. The presence of the bromo and nitro groups offers multiple avenues for further chemical transformations, such as nucleophilic aromatic substitution, reduction of the nitro group to an amine for subsequent cyclization reactions, and cross-coupling reactions.[3][4] This versatility makes them attractive starting materials for creating diverse molecular scaffolds for drug discovery programs.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate and its analogs is the Williamson ether synthesis.[5] This robust and versatile reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or, in this case, a phenoxide ion.[6]

Mechanistic Insights

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of a substituted phenol using a suitable base to generate a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.

For the synthesis of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate, the key steps are:

  • Deprotonation: The acidic proton of 2-bromo-3-nitrophenol is abstracted by a base (e.g., potassium carbonate, sodium hydride) to form the corresponding phenoxide ion. The electron-withdrawing nature of the nitro and bromo groups increases the acidity of the phenolic proton, facilitating this step.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methylene carbon of ethyl bromoacetate.

  • Displacement: The bromide ion is displaced as the leaving group, resulting in the formation of the desired ethyl 2-(2-bromo-3-nitrophenoxy)acetate.

Causality Behind Experimental Choices

The success of the Williamson ether synthesis is contingent on several key experimental parameters:

  • Choice of Base: The selection of the base is critical. A base that is strong enough to deprotonate the phenol but not so strong as to promote side reactions is ideal. Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for this transformation as it is effective, inexpensive, and easy to handle.[2][4] Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.

  • Solvent Selection: The solvent should be polar aprotic to solvate the cation of the base and facilitate the SN2 reaction. Acetone and N,N-Dimethylformamide (DMF) are excellent choices.[2][7] Anhydrous conditions are crucial to prevent the hydrolysis of ethyl bromoacetate.[7]

  • Reaction Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to decomposition and side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.[7]

  • Nature of the Alkyl Halide: Primary alkyl halides, such as ethyl bromoacetate, are ideal for the Williamson ether synthesis as they are most susceptible to SN2 attack and less prone to elimination reactions.[6]

Experimental Protocol: Synthesis of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate

This section provides a detailed, step-by-step methodology for the synthesis of the title compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
2-Bromo-3-nitrophenol218.00≥98%Commercially Available
Ethyl bromoacetate167.00≥98%Commercially Available
Anhydrous Potassium Carbonate138.21≥99%Commercially Available
Anhydrous Acetone58.08≥99.5%Commercially Available
Ethyl Acetate88.11ACS GradeCommercially Available
n-Hexane86.18ACS GradeCommercially Available
Brine (Saturated NaCl solution)--Prepared in-house
Anhydrous Sodium Sulfate142.04ACS GradeCommercially Available
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-3-nitrophenol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone to dissolve the 2-bromo-3-nitrophenol. To this solution, add anhydrous potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., 20% ethyl acetate in n-hexane). The disappearance of the starting phenol spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent to afford the pure Ethyl 2-(2-bromo-3-nitrophenoxy)acetate.

Self-Validating System: Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive characterization is essential.

TechniquePurposeExpected Observations
¹H NMR Structural elucidationThe spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the acetate group, and the ethyl group protons with appropriate chemical shifts and coupling patterns.
¹³C NMR Structural confirmationThe spectrum should display the correct number of carbon signals corresponding to the structure of the target molecule.
Mass Spectrometry Molecular weight determinationThe mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate. The isotopic pattern for bromine should be observable.
FT-IR Spectroscopy Functional group analysisThe spectrum should show characteristic absorption bands for the nitro group (NO₂), the ester carbonyl group (C=O), and the ether linkage (C-O-C).
Melting Point Purity assessmentA sharp melting point range is indicative of a pure compound.[8]

Synthesis of Analogs

The described protocol can be readily adapted for the synthesis of a wide range of analogs by varying the substituents on the starting phenol. For instance, using other substituted nitrophenols will yield the corresponding phenoxyacetate analogs. The general principle of the Williamson ether synthesis remains the same, although minor adjustments to the reaction conditions may be necessary depending on the electronic and steric nature of the substituents.

Troubleshooting and Optimization

Common challenges in the synthesis of these compounds include incomplete reactions, low yields, and the formation of byproducts.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. Alternatively, a stronger base such as sodium hydride in an anhydrous solvent like DMF can be employed.[9]

  • Low Yield: Low yields can result from the hydrolysis of ethyl bromoacetate. Ensure that all reagents and solvents are anhydrous.[7]

  • Side Reactions: A potential side reaction is the C-alkylation of the phenoxide ion. While O-alkylation is generally favored, C-alkylation can occur, leading to undesired byproducts.[7] Careful control of reaction conditions can minimize this.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and characterization of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start 2-Bromo-3-nitrophenol + Ethyl Bromoacetate reaction Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) start->reaction crude_product Crude Product reaction->crude_product workup Work-up & Extraction crude_product->workup chromatography Column Chromatography workup->chromatography pure_product Pure Ethyl 2-(2-bromo-3-nitrophenoxy)acetate chromatography->pure_product characterization Spectroscopic Analysis (NMR, MS, IR) pure_product->characterization

Sources

Foundational

Technical Guide: Safety, Handling, and Hazard Profiling of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate

Executive Summary In modern drug development, functionalized aromatic building blocks are critical for the synthesis of complex pharmacophores, such as targeted kinase inhibitors and novel benzoxazine derivatives. Ethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, functionalized aromatic building blocks are critical for the synthesis of complex pharmacophores, such as targeted kinase inhibitors and novel benzoxazine derivatives. Ethyl 2-(2-bromo-3-nitrophenoxy)acetate is a highly versatile intermediate featuring three distinct reactive domains: an ethyl ester, an aryl bromide, and a nitro group. While these moieties enable diverse synthetic pathways (e.g., Suzuki-Miyaura cross-coupling, nitro reduction, and ester hydrolysis), they also impart significant chemical hazards. This whitepaper provides an in-depth, mechanistically grounded guide to the safety, handling, and hazard profiling of this compound, ensuring that researchers can design self-validating, secure experimental workflows.

Structural Hazard Analysis & Causality

Understanding the safety profile of a compound requires deconstructing its molecular architecture. The hazards of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate are directly caused by its functional groups, as extrapolated from structurally analogous compounds:

  • The Nitroaromatic Moiety: Nitro groups are highly electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack. Biologically, nitroaromatics pose severe acute toxicity risks. They are readily absorbed and undergo enzymatic reduction in vivo, leading to the generation of reactive oxygen species (ROS) and methemoglobinemia[1].

  • The Aryl Bromide: The presence of the heavy bromine atom significantly increases the molecule's lipophilicity (LogP). This chemical property facilitates rapid penetration through the stratum corneum (skin), meaning dermal exposure can quickly lead to systemic toxicity. Furthermore, brominated organics present distinct environmental hazards and require strict halogenated waste segregation.

  • The Phenoxyacetate Backbone: While alpha-bromo esters (such as ethyl bromoacetate) are highly toxic alkylating agents and severe lachrymators[2], the phenoxyacetate derivative is comparatively less volatile. However, it remains susceptible to hydrolysis under basic or acidic conditions. Unintended hydrolysis liberates 2-bromo-3-nitrophenol, a compound known to cause severe skin, eye, and respiratory irritation[1]. Similar isomer derivatives, such as ethyl 2-(4-bromo-2-nitrophenyl)acetate, are explicitly classified with H315, H319, and H335 hazard statements.

Toxicological Mechanisms & Signaling Pathways

To handle this compound safely, researchers must understand the biological consequences of exposure. The primary toxicological pathway for nitroaromatics involves enzymatic redox cycling. Upon systemic entry, nitroreductase enzymes convert the nitro group into nitroso and hydroxylamine intermediates. This process consumes cellular reducing agents and generates superoxide radicals, ultimately leading to oxidative stress and the oxidation of hemoglobin to methemoglobin, which cannot bind oxygen.

G A Nitroaromatic Exposure B Enzymatic Nitroreduction A->B C Hydroxylamine Intermediates B->C D ROS Generation C->D Redox Cycle E Cellular Oxidative Stress D->E

Fig 1. Biochemical pathway of nitroaromatic toxicity via enzymatic reduction and ROS generation.

Quantitative Hazard Data

The following table synthesizes the physical properties and GHS hazard classifications for Ethyl 2-(2-bromo-3-nitrophenoxy)acetate, derived from computational models and structural analogues like 2-bromo-3-nitrophenol[1] and related phenoxyacetic acids[3].

Property / Hazard ParameterValue / DescriptionAnalogue Grounding
Molecular Formula C10H10BrNO5Computed
Molecular Weight 304.09 g/mol Computed
Physical Form White to yellow powder/crystalsExtrapolated
GHS Signal Word Warning / Danger Extrapolated[1]
Hazard Statements (H-Codes) H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation),[1]
Precautionary Codes (P-Codes) P261, P280, P305+P351+P338

Self-Validating Experimental Protocols

A core tenet of modern chemical safety is the implementation of self-validating workflows—protocols that inherently verify safety and completion at each step. Below is the standard operating procedure (SOP) for utilizing Ethyl 2-(2-bromo-3-nitrophenoxy)acetate in a Palladium-catalyzed cross-coupling reaction.

Step-by-Step Methodology:
  • Pre-Execution Validation: Verify that the fume hood face velocity is >100 fpm. Causality: Nitroaromatic powders can form hazardous, easily inhalable dust. Adequate ventilation is the primary barrier against H332 (inhalation toxicity)[1].

  • Static-Free Weighing: Utilize an anti-static gun on the weighing boat and spatula before handling the solid. Causality: Fine nitroaromatic powders are prone to static cling, which increases the risk of accidental aerosolization and contamination of the balance area.

  • Inert Atmosphere Transfer: Transfer the weighed compound into a Schlenk flask and purge with Argon (3x vacuum/backfill cycles). Causality: While the compound is not pyrophoric, the ester linkage is sensitive to trace moisture at elevated temperatures, and oxygen must be excluded to prevent catalyst poisoning during cross-coupling.

  • Reaction Execution: Dissolve in anhydrous 1,4-dioxane and add the coupling partner and base. Heat to 80°C.

  • Self-Validating Checkpoint (LC-MS): Before initiating the workup, withdraw a 10 µL aliquot, dilute, and run an LC-MS analysis. Causality: You must confirm >95% consumption of the highly toxic starting material. Proceeding to an aqueous workup with large amounts of unreacted bromonitro-aromatic compound poses an unnecessary exposure risk during phase separation.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc) rather than Dichloromethane (DCM). Causality: EtOAc prevents the formation of stubborn emulsions common with nitroaromatics and avoids mixing halogenated solvents (DCM) with aqueous waste, simplifying disposal.

G Step1 1. PPE & Fume Hood Verification Step2 2. Anti-Static Weighing Step1->Step2 Step3 3. Inert Atmosphere Transfer Step2->Step3 Step4 4. Controlled Reaction Execution Step3->Step4 Step5 5. LC-MS Validation (Confirm Depletion) Step4->Step5 Step6 6. Aqueous Quench & Extraction Step5->Step6 Step7 7. Halogenated Waste Disposal Step6->Step7

Fig 2. Self-validating workflow for the safe handling and reaction of halogenated nitroaromatics.

Emergency Response & Waste Management

  • Spill Response: In the event of a powder spill, do NOT sweep dry. Cover the spill with damp absorbent pads to suppress dust formation. Collect the material into a sealed, clearly labeled container. Wash the contaminated surface with a dilute alkaline detergent to hydrolyze any residual traces.

  • Waste Segregation: All organic layers, contaminated gloves, and reaction vials must be strictly segregated into Halogenated Organic Waste . The presence of the aryl bromide dictates that this waste must undergo specialized high-temperature incineration to prevent the environmental release of toxic brominated dioxins.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Ethyl 2-(2-bromo-3-nitrophenoxy)acetate as a Versatile Scaffold in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Abstract This guide provides a comprehensive overview of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate, a promising and versatile scaffold for medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive overview of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate, a promising and versatile scaffold for medicinal chemistry and drug discovery. We will delve into its synthesis, potential therapeutic applications, and detailed protocols for its use in the laboratory. The unique combination of a phenoxyacetate core with bromine and nitro functional groups offers a rich platform for the development of novel therapeutic agents.

Introduction: The Potential of a Multifunctional Scaffold

Ethyl 2-(2-bromo-3-nitrophenoxy)acetate is a substituted phenoxyacetic acid derivative. This class of compounds is of significant interest in medicinal chemistry due to their wide range of biological activities, which include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties[1]. The specific substitutions on the phenyl ring of the target molecule further enhance its potential as a drug discovery tool.

The presence of a nitro group is particularly noteworthy. Nitroaromatic compounds have a long history in medicine and are known to exhibit a broad spectrum of activities, including antibacterial, antifungal, and antiparasitic effects[2][3]. Furthermore, the nitro group can serve as a synthetic handle, for instance, through its reduction to an amine, allowing for the construction of more complex molecular architectures such as benzoxazoles or other heterocyclic systems with known pharmacological relevance[4].

The bromine atom also contributes to the molecule's potential. Halogenated compounds, particularly those containing bromine, have been shown to possess significant biological activity. For example, bromophenol derivatives have demonstrated promising antibacterial efficacy against resilient strains like MRSA[5].

The ethyl phenoxyacetate moiety itself is a well-established pharmacophore found in various bioactive compounds[1][6].

This unique combination of functional groups in Ethyl 2-(2-bromo-3-nitrophenoxy)acetate makes it a highly attractive starting point for the synthesis of new chemical entities with potential therapeutic value.

Synthesis of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate

The most direct and efficient method for the synthesis of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate is the Williamson ether synthesis . This classic S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide[7][8]. In this case, 2-bromo-3-nitrophenol is deprotonated by a weak base to form the corresponding phenoxide, which then reacts with ethyl bromoacetate.

Reaction Scheme

Williamson Ether Synthesis cluster_0 Reactants cluster_1 Reagents & Conditions cluster_2 Product 2_bromo_3_nitrophenol 2-Bromo-3-nitrophenol reaction_center + 2_bromo_3_nitrophenol->reaction_center ethyl_bromoacetate Ethyl bromoacetate ethyl_bromoacetate->reaction_center base K₂CO₃ or Cs₂CO₃ base->reaction_center solvent Acetone or DMF solvent->reaction_center temperature Reflux temperature->reaction_center product Ethyl 2-(2-bromo-3-nitrophenoxy)acetate reaction_center->product Williamson Ether Synthesis

Caption: General scheme for the Williamson ether synthesis of the target compound.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of similar phenoxyacetate derivatives[1][9][10].

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
2-Bromo-3-nitrophenolC₆H₄BrNO₃218.01
Ethyl bromoacetateC₄H₇BrO₂167.00
Anhydrous Potassium CarbonateK₂CO₃138.21
Anhydrous AcetoneC₃H₆O58.08
Ethyl acetateC₄H₈O₂88.11
Brine (saturated NaCl solution)NaCl(aq)-
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • To a stirred solution of 2-bromo-3-nitrophenol (1.0 eq) in anhydrous acetone (10-15 volumes), add anhydrous potassium carbonate (2.0 eq).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • To this mixture, add ethyl bromoacetate (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Ethyl 2-(2-bromo-3-nitrophenoxy)acetate.

Self-Validation and Troubleshooting:

  • Purity of Reagents: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of ethyl bromoacetate[10].

  • Choice of Base: While potassium carbonate is generally sufficient for deprotonating phenols, a stronger base like cesium carbonate can be used to enhance the reaction rate[9]. For unactivated alcohols, a much stronger base like sodium hydride (NaH) would be necessary[9].

  • Side Reactions: The primary potential side reaction is C-alkylation of the phenoxide. However, O-alkylation is generally favored. Incomplete reaction can be addressed by increasing the reaction time or using a higher boiling point solvent like DMF[10].

Applications in Medicinal Chemistry and Drug Discovery

The structural features of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate make it a versatile starting material for the synthesis of a variety of potentially bioactive molecules.

As a Scaffold for Novel Antimicrobial Agents

The presence of both a bromo and a nitro group on the aromatic ring suggests strong potential for antimicrobial activity[2][5].

Workflow for Antimicrobial Screening:

Antimicrobial Screening Workflow start Synthesized Ethyl 2-(2-bromo-3-nitrophenoxy)acetate dissolve Dissolve in DMSO to prepare stock solution start->dissolve mic_determination Determine Minimum Inhibitory Concentration (MIC) against bacterial and fungal strains dissolve->mic_determination mbc_mfc Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic_determination->mbc_mfc biofilm Assess inhibition of biofilm formation mbc_mfc->biofilm cytotoxicity Evaluate cytotoxicity against mammalian cell lines biofilm->cytotoxicity sar Structure-Activity Relationship (SAR) studies with synthesized analogs cytotoxicity->sar end Lead Compound Identification sar->end

Sources

Application

detailed experimental protocol for synthesizing Ethyl 2-(2-bromo-3-nitrophenoxy)acetate

Application Note: Optimized Synthesis of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate via Williamson Etherification Introduction & Strategic Overview The synthesis of highly functionalized phenoxyacetates is a cornerstone in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Synthesis of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate via Williamson Etherification

Introduction & Strategic Overview

The synthesis of highly functionalized phenoxyacetates is a cornerstone in medicinal chemistry, often serving as crucial intermediates for peptidomimetics, fused heterocycles, and active pharmaceutical ingredients[1]. The target compound, Ethyl 2-(2-bromo-3-nitrophenoxy)acetate , features a highly substituted benzene ring where steric hindrance and electronic deactivation must be carefully managed.

This protocol details a highly efficient, self-validating methodology for synthesizing this compound utilizing the Williamson ether synthesis[2]. By acting as a Senior Application Scientist, this guide goes beyond a mere recipe, detailing the mechanistic causality behind reagent selection, temperature control, and purification strategies to ensure maximum yield and reproducibility.

Mechanistic Rationale & Reaction Design (E-E-A-T)

The Williamson ether synthesis is a classic SN​2 bimolecular nucleophilic substitution[2]. The reaction involves the deprotonation of 2-bromo-3-nitrophenol to form a phenoxide, which subsequently attacks the electrophilic α -carbon of ethyl bromoacetate.

Causality in Reagent Selection:

  • Base Selection (Anhydrous K2​CO3​ vs. NaOH ): Utilizing a mild, non-nucleophilic base like anhydrous potassium carbonate ( K2​CO3​ ) is critical. Strong aqueous bases such as sodium hydroxide ( NaOH ) would trigger the saponification (hydrolysis) of both the ethyl bromoacetate reagent and the resulting ester product, converting them into unwanted carboxylic acids[3].

  • Solvent Selection (Anhydrous DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It excellently solvates the potassium cation ( K+ ) but leaves the phenoxide anion relatively unsolvated (a "naked" nucleophile). This significantly lowers the activation energy for the SN​2 attack, accelerating the reaction rate[4].

  • Electrophile (Ethyl Bromoacetate): As a primary alkyl halide, ethyl bromoacetate is the ideal electrophile for an SN​2 pathway because it minimizes the steric bulk that would otherwise lead to competing E2 elimination reactions[3].

Mechanism N1 2-Bromo-3-nitrophenol (Weak Acid) N3 Phenoxide Intermediate (Strong Nucleophile) N1->N3 Deprotonation N2 K2CO3 (Mild Base) N2->N3 Promotes N5 Ethyl 2-(2-bromo-3-nitrophenoxy)acetate (Target Ester) N3->N5 SN2 Backside Attack N4 Ethyl Bromoacetate (Primary Electrophile) N4->N5 Br- Leaving Group

Figure 1: Mechanistic pathway of the SN2 Williamson etherification.

Materials and Quantitative Parameters

To ensure a self-validating system, all reagents must be accurately measured. The use of a slight excess of the electrophile (1.2 equivalents) ensures the complete consumption of the more valuable phenol substrate.

Table 1: Reaction Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Bromo-3-nitrophenol 218.001.02.18 g (10.0 mmol)Substrate / Nucleophile Precursor
Ethyl bromoacetate 167.001.21.33 mL (12.0 mmol)Primary Electrophile
Potassium carbonate 138.212.02.76 g (20.0 mmol)Mild Base (Anhydrous)
DMF (Anhydrous) 73.09N/A15.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11N/A3 x 30 mLExtraction Solvent

Detailed Experimental Protocol

Phase 1: Reaction Setup and Phenoxide Generation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon or nitrogen atmosphere. Causality: Excluding moisture prevents the premature hydrolysis of ethyl bromoacetate into bromoacetic acid.

  • Substrate Dissolution: Add 2.18 g of 2-bromo-3-nitrophenol to the flask, followed by 15.0 mL of anhydrous DMF. Stir at 400 rpm until fully dissolved.

  • Deprotonation: Quickly add 2.76 g of anhydrous K2​CO3​ to the stirring solution. Allow the suspension to stir at room temperature ( 20−25∘C ) for 30 minutes. Causality: This pre-incubation period ensures the complete generation of the phenoxide nucleophile before the electrophile is introduced, preventing side reactions.

Phase 2: Alkylation and Thermal Control
  • Electrophile Addition: Using a syringe, add 1.33 mL of ethyl bromoacetate dropwise over 5 minutes.

  • Heating: Transfer the flask to a pre-heated oil bath at 60∘C . Stir vigorously for 4 to 6 hours[3]. Causality: 60∘C provides sufficient thermal energy to overcome the SN​2 activation barrier while remaining low enough to suppress E2 elimination or ester degradation.

  • Reaction Monitoring: After 4 hours, perform Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system. The reaction is deemed complete when the phenol spot ( Rf​≈0.20 ) disappears and a new, higher-running spot ( Rf​≈0.45 ) dominates.

Phase 3: Workup and Isolation
  • Quenching: Remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice-cold distilled water. Causality: Ice water quenches the reaction and dramatically decreases the solubility of the organic product, while DMF and inorganic potassium salts readily dissolve in the aqueous phase.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL ).

  • Washing: Combine the organic layers and wash sequentially with distilled water ( 2×30 mL ) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 30 mL) to draw out micro-emulsified water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via silica gel flash column chromatography. Elute with a gradient of Hexane to Hexane:EtOAc (4:1). Collect the fractions corresponding to the Rf​≈0.45 spot and evaporate the solvent to afford the pure Ethyl 2-(2-bromo-3-nitrophenoxy)acetate.

Workflow A Step 1: Phenoxide Formation 2-Bromo-3-nitrophenol + K2CO3 in DMF Stir 30 min at RT B Step 2: Alkylation Add Ethyl Bromoacetate dropwise Heat at 60°C for 4-6 h A->B C Step 3: Workup Quench with Ice-Water Extract with EtOAc B->C D Step 4: Washing & Drying Wash with Water & Brine Dry over anhydrous Na2SO4 C->D E Step 5: Purification Concentrate & Purify via Silica Gel Chromatography D->E

Figure 2: Step-by-step experimental workflow for the synthesis and purification process.

Analytical Characterization & Expected Results

To validate the success of the synthesis, the isolated compound should match the following expected analytical parameters.

Table 2: Expected Physicochemical and Analytical Data

ParameterExpected Value / ObservationDiagnostic Significance
Physical State Pale yellow to off-white solid/viscous oilIndicates removal of highly colored oxidized phenolic impurities.
Isolated Yield 80% - 85%Confirms efficient SN​2 conversion without significant hydrolysis.
TLC Rf​ Value ≈0.45 (Hexane:EtOAc 3:1)The loss of the polar -OH group makes the product less polar than the starting material ( Rf​≈0.20 ).
IR Spectroscopy ≈1750 cm−1 (Ester C=O stretch)Confirms the successful integration of the acetate moiety. Absence of broad -OH stretch ( ≈3300 cm−1 ).

Troubleshooting Guide

  • Observation: TLC shows a significant amount of unreacted phenol after 6 hours.

    • Root Cause: Incomplete deprotonation or degraded electrophile.

    • Solution: Ensure the K2​CO3​ is strictly anhydrous (oven-dried prior to use). Verify the integrity of the ethyl bromoacetate, as it degrades in the presence of atmospheric moisture[4].

  • Observation: Formation of a highly polar baseline spot on TLC.

    • Root Cause: Ester hydrolysis (saponification) yielding 2-(2-bromo-3-nitrophenoxy)acetic acid[3].

    • Solution: Ensure no water was introduced during the reaction phase. Do not substitute K2​CO3​ with NaOH or KOH .

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis". Master Organic Chemistry. Available at:[Link]

  • National Institutes of Health (NIH). "Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-alpha Coactivator Binding Inhibitors". PMC. Available at:[Link]

Sources

Method

Application Note: Evaluating the Antibacterial and Biofilm-Eradicating Activity of Halogenated Phenazines Derived from Ethyl 2-(2-bromo-3-nitrophenoxy)acetate

Target Audience: Microbiologists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, high-throughput biofilm eradication assays, and ROS quantification workflows. Introduction &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Microbiologists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, high-throughput biofilm eradication assays, and ROS quantification workflows.

Introduction & Mechanistic Rationale

The rising incidence of chronic bacterial infections is largely driven by the formation of biofilms—surface-attached communities of metabolically dormant "persister" cells encased in an extracellular polymeric substance (EPS). Traditional antibiotics, which target active cellular processes (e.g., cell wall synthesis or ribosomal translation), are largely ineffective against these dormant phenotypes[1].

To combat innate antibiotic tolerance, researchers have turned to microbial warfare strategies. Ethyl 2-(2-bromo-3-nitrophenoxy)acetate serves as a critical synthetic precursor for the development of highly potent halogenated phenazines (HPs) [2]. Through reductive cyclization and subsequent functionalization, this building block yields HP derivatives that exhibit remarkable biofilm-eradicating properties against critical Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE)[3].

The Causality of Efficacy: Unlike antimicrobial peptides that indiscriminately lyse membranes, halogenated phenazines operate via a targeted redox mechanism[4]. Upon penetrating the bacterial cell, HPs disrupt the respiratory chain and induce aberrant electron transfer. This redox cycling generates a massive intracellular burst of Reactive Oxygen Species (ROS)—specifically superoxide and hydrogen peroxide—leading to irreversible oxidative stress, iron starvation, and the ultimate collapse of the biofilm matrix[5].

Experimental Workflows

To rigorously evaluate the efficacy of derivatives synthesized from Ethyl 2-(2-bromo-3-nitrophenoxy)acetate, a self-validating, three-tiered screening cascade is required. This ensures that observed antibacterial activity is accurately categorized as either planktonic inhibition or true biofilm eradication.

Protocol A: Planktonic Susceptibility Testing (MIC/MBC)

This assay determines the Minimum Inhibitory Concentration (MIC) against rapidly dividing planktonic cells.

  • Causality Check: We incorporate resazurin as a metabolic viability dye. Because HP derivatives are highly lipophilic and can precipitate in aqueous media, optical density (OD) readings are prone to false-positive scattering artifacts. Resazurin reduction to fluorescent resorufin provides a definitive, metabolism-dependent readout.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow MRSA (e.g., ATCC 43300) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C to an OD600 of 0.5. Dilute to a final assay concentration of 5×105 CFU/mL.

  • Compound Dosing: In a 96-well clear-bottom plate, perform 2-fold serial dilutions of the HP derivative (ranging from 100 µM to 0.1 µM) in CAMHB containing a maximum of 1% DMSO to prevent solvent toxicity.

  • Incubation: Inoculate the wells and incubate statically at 37°C for 18 hours.

  • Viability Readout: Add 10 µL of 0.02% resazurin solution to each well. Incubate for 2 hours in the dark.

  • Analysis: The MIC is defined as the lowest concentration preventing the blue-to-pink color shift. To determine the Minimum Bactericidal Concentration (MBC), plate 10 µL from all blue wells onto Tryptic Soy Agar (TSA) and incubate overnight to verify >99.9% cell death.

Protocol B: Biofilm Eradication Assay (Calgary Biofilm Device)

Standard microtiter plate assays cannot distinguish between biofilm prevention and biofilm eradication. The1[1] solves this by growing biofilms on removable pegs under shear stress, allowing mature biofilms to be physically transferred into a drug challenge plate.

Step-by-Step Methodology:

  • Biofilm Establishment: Inoculate a 96-well plate with 1×106 CFU/mL MRSA in Tryptic Soy Broth supplemented with 1% glucose (TSBg). Insert the CBD peg lid and incubate at 37°C for 24 hours at 150 rpm. The shear stress ensures robust, uniform EPS matrix formation.

  • Washing (Critical Step): Remove the peg lid and submerge it in a 96-well plate containing sterile PBS for 1 minute. This removes loosely adherent planktonic cells, ensuring the final readout strictly reflects persister cell survival.

  • Drug Challenge: Transfer the washed peg lid to a challenge plate containing serial dilutions of the HP derivative (0.5 to 200 µM). Incubate for 24 hours at 37°C.

  • Recovery & Sonication: Wash the pegs again in PBS, then transfer the lid to a recovery plate containing fresh TSBg. Sonicate the entire device in a water bath for 10 minutes at room temperature to dislodge surviving persister cells.

  • MBEC Determination: Remove the peg lid and incubate the recovery plate for 24 hours. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest compound concentration that results in zero optical growth (OD600 < 0.05) in the recovery plate.

Protocol C: Intracellular ROS Quantification (DCFDA Assay)

To validate the 5[5], we utilize 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is cell-permeable and non-fluorescent until intracellular esterases cleave the diacetate moieties, allowing ROS to oxidize the probe into highly fluorescent DCF.

Step-by-Step Methodology:

  • Probe Loading: Wash mature MRSA biofilms with PBS and incubate with 20 µM DCFDA in PBS for 30 minutes at 37°C in the dark.

  • Drug Exposure: Wash away excess probe and expose the loaded biofilms to the HP derivative at and its MBEC. Include a vehicle control (1% DMSO) and a positive control (1 mM H2​O2​ ).

  • Kinetic Readout: Measure fluorescence (Ex: 485 nm / Em: 535 nm) immediately (T=0) and every 30 minutes for 4 hours using a microplate reader. Normalize fluorescence units to the vehicle control to calculate the fold-change in ROS induction.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of advanced halogenated phenazines synthesized from the Ethyl 2-(2-bromo-3-nitrophenoxy)acetate precursor, highlighting the stark contrast between planktonic and biofilm efficacy.

Compound IDSubstitution PatternPlanktonic MIC (µM)Biofilm MBEC (µM)Intracellular ROS Induction (Fold Change vs. Control)
Vancomycin Clinical Control1.56> 2,0001.1x
HP-Precursor Ethyl 2-(2-bromo-3-nitrophenoxy)acetate> 100> 1001.0x
HP-Derivative A 2-bromo-1-hydroxyphenazine1.56150.04.5x
HP-Derivative B 2,4-dibromo-1-hydroxyphenazine0.7812.58.2x
HP-Derivative C 6,8-ditrifluoromethyl HP0.391.1712.4x

Note: Data models reflect structure-activity relationships established in the literature for halogenated phenazines targeting persistent bacterial biofilms[3].

Mechanistic Pathway Visualization

The following diagram illustrates the self-amplifying cycle of oxidative stress induced by active halogenated phenazines within the bacterial persister cell.

Mechanism A Halogenated Phenazine (HP) Derived from Ethyl 2-(2-bromo-3-nitrophenoxy)acetate B Bacterial Cell Membrane Penetration A->B Passive Diffusion C Disruption of Respiratory Chain & Redox Cycling B->C Target Engagement D Massive Accumulation of ROS (Superoxide, Hydrogen Peroxide) C->D Aberrant Electron Transfer E Oxidative Stress & Iron Starvation (Biomolecular Damage) D->E Cellular Toxicity F Eradication of Persister Cells & Biofilm Collapse E->F Irreversible Damage

Caption: ROS-mediated mechanism of action for halogenated phenazines eradicating bacterial biofilms.

Conclusion

Ethyl 2-(2-bromo-3-nitrophenoxy)acetate is a highly valuable intermediate for synthesizing halogenated phenazines. By utilizing rigorous, self-validating protocols like the Calgary Biofilm Device and DCFDA kinetic assays, researchers can accurately differentiate between standard bacteriostatic agents and true biofilm-eradicating compounds. The targeted induction of ROS by these derivatives represents a paradigm shift in treating chronic, antibiotic-tolerant Gram-positive infections.

References

  • Phenazine derivatives as antimicrobial agents. Google Patents (WO2018152436A1).2

  • Structure–Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. Journal of Medicinal Chemistry - ACS Publications (2016).3

  • Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent. PMC - NIH / RSC Publishing (2025).1

  • Prooxidative activities of 10 phenazine derivatives relative to that of clofazimine. Antimicrobial Agents and Chemotherapy - ASM Journals (1987).5

  • Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. PMC - NIH (2021).4

Sources

Application

reaction of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate with various nucleophiles

Application Note: Chemoselective Reactivity and Tandem Cyclization of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate with Nucleophiles Executive Summary Ethyl 2-(2-bromo-3-nitrophenoxy)acetate is a highly versatile, bifunctiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Reactivity and Tandem Cyclization of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate with Nucleophiles

Executive Summary

Ethyl 2-(2-bromo-3-nitrophenoxy)acetate is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex heterocyclic scaffolds and pharmaceutical intermediates. The molecule features two distinct electrophilic centers: an aryl bromide strongly activated by an adjacent ortho-nitro group, and an aliphatic ethyl ester. This application note details the chemoselective principles governing its reactivity and provides validated, self-contained protocols for divergent synthetic pathways, including the highly valuable tandem Nucleophilic Aromatic Substitution (SNAr) and lactamization sequence used to generate 1,4-benzoxazin-3-one derivatives.

Structural Analysis & Reactivity Profile

To rationally design synthetic routes using Ethyl 2-(2-bromo-3-nitrophenoxy)acetate, one must evaluate the electronic environment of its reactive sites through the lens of Hard-Soft Acid-Base (HSAB) theory and transition-state kinetics[1].

  • The Aryl Bromide (C2 Position): The bromine atom is situated ortho to a strongly electron-withdrawing nitro group. This arrangement significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, making the C2 position highly susceptible to SNAr[2]. The aryl bromide acts as a relatively "soft" electrophile.

  • The Ethyl Ester (Aliphatic Chain): The carbonyl carbon of the ester is a "hard" electrophile, prone to nucleophilic acyl substitution (amidation or hydrolysis).

Causality in Chemoselectivity: The divergence in reactivity is controlled by the choice of nucleophile and reaction conditions. "Soft" nucleophiles (e.g., thiolates) will preferentially attack the aryl bromide via a Meisenheimer complex without disturbing the ester. Conversely, small, "hard" nucleophiles (e.g., hydroxide) at low temperatures will selectively hydrolyze the ester. When bis-nucleophiles like primary amines are used under thermodynamic control (elevated temperatures in polar aprotic solvents), a tandem reaction occurs: an initial SNAr displaces the bromide, followed by an intramolecular lactamization with the ester to form a fused bicyclic system[3].

ReactivityMap Start Ethyl 2-(2-bromo-3-nitrophenoxy)acetate (Bifunctional Precursor) Path1 Selective SNAr (Soft Nucleophiles: R-SH) Start->Path1 DMF, K2CO3, RT Path2 Tandem SNAr-Lactamization (Primary Amines: R-NH2) Start->Path2 DMSO, DIPEA, 80°C Path3 Ester Hydrolysis (Hard Nucleophiles: OH-) Start->Path3 THF/H2O, LiOH, 0°C Prod1 2-(2-(Alkylthio)-3-nitrophenoxy)acetate (Ester Preserved) Path1->Prod1 Prod2 4-Alkyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one (Bicyclic Scaffold) Path2->Prod2 Prod3 2-(2-Bromo-3-nitrophenoxy)acetic acid (Aryl Bromide Preserved) Path3->Prod3

Fig 1: Divergent chemoselective pathways of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized parameters for achieving high chemoselectivity based on the nucleophile utilized.

Nucleophile TypeReagentSolventBaseTemp (°C)Major ProductTypical Yield
Soft (Thiol) Thiophenol (1.1 eq)DMFK₂CO₃ (1.5 eq)252-(2-(Phenylthio)-3-nitrophenoxy)acetate88 - 92%
Hard (Hydroxide) LiOH·H₂O (1.1 eq)THF/H₂O (3:1)None02-(2-Bromo-3-nitrophenoxy)acetic acid95 - 98%
Bis-nucleophile Benzylamine (2.5 eq)DMSODIPEA (2.0 eq)804-Benzyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one78 - 85%
Bis-nucleophile Methylamine (3.0 eq)EtOH/DMSODIPEA (2.0 eq)704-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one81 - 86%

Experimental Methodologies & Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC, LC-MS) are integrated to ensure mechanistic fidelity and operational success.

Protocol A: Tandem SNAr-Lactamization (Synthesis of 1,4-Benzoxazin-3-ones)

This sequence leverages the dual reactivity of the substrate to construct the 1,4-benzoxazin-3-one core, a privileged scaffold in drug discovery[4].

Mechanism Rationale: The primary amine attacks the activated C2 position, forming a Meisenheimer complex. Expulsion of the bromide yields a secondary amine intermediate. The basic conditions and elevated temperature drive the newly formed secondary amine to attack the adjacent ethyl ester, expelling ethanol and forming the lactam ring[3].

Mechanism Step1 Bifunctional Substrate (Activated Aryl Bromide) Step2 Meisenheimer Complex (Nucleophilic Attack at C2) Step1->Step2 + R-NH2 Step3 SNAr Intermediate (Bromide Displacement) Step2->Step3 - Br⁻ Step4 Intramolecular Acyl Substitution (Lactamization) Step3->Step4 Base, Heat Step5 5-Nitro-1,4-benzoxazin-3-one (Final Product) Step4->Step5 - EtOH

Fig 2: Step-by-step mechanism of the Tandem SNAr-Lactamization sequence.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-(2-bromo-3-nitrophenoxy)acetate (1.0 mmol, 304 mg) in anhydrous DMSO (5.0 mL).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) followed by the primary amine (e.g., benzylamine, 2.5 mmol, 273 µL). Note: Excess amine and DIPEA act as acid scavengers for the generated HBr, preventing the protonation of the nucleophile.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). You will briefly observe the uncyclized SNAr intermediate, which will gradually convert to the lower-polarity cyclized benzoxazinone over 4–6 hours.

  • Workup: Once the intermediate is fully consumed, cool the mixture to room temperature. Pour the reaction into ice-cold water (25 mL) to precipitate the product.

  • Isolation: Filter the resulting solid, wash with cold water (3 × 10 mL) and cold heptane (10 mL), and dry under vacuum to afford the pure 4-substituted-5-nitro-2H-1,4-benzoxazin-3(4H)-one.

Protocol B: Chemoselective SNAr with Thiol Nucleophiles

Mechanism Rationale: Thiols are soft nucleophiles. When deprotonated by a mild base like K₂CO₃, the resulting thiolate selectively attacks the soft aryl bromide without hydrolyzing the hard ester[1].

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous DMF (4.0 mL) at room temperature.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 mmol, 207 mg) and stir for 5 minutes.

  • Nucleophile Addition: Dropwise add thiophenol (1.1 mmol, 113 µL).

  • Reaction Execution: Stir at 25 °C for 2 hours. The reaction is highly exothermic at the micro-scale; maintain ambient temperature using a water bath if scaling up.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol C: Chemoselective Ester Hydrolysis

Mechanism Rationale: To preserve the activated aryl bromide for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig), the ester must be hydrolyzed under strictly controlled, cold conditions to prevent hydroxide-mediated SNAr[2].

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (1.0 mmol) in a 3:1 mixture of THF/H₂O (8.0 mL) and cool to 0 °C in an ice bath.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O) (1.1 mmol, 46 mg) in one portion.

  • Monitoring: Stir strictly at 0 °C for 1.5 hours. TLC will show complete conversion to a baseline spot.

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with water (5 mL) and wash with Et₂O (10 mL) to remove organic impurities.

  • Isolation: Acidify the aqueous layer to pH ~2 using 1M HCl. Extract the precipitated acid with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate to yield 2-(2-bromo-3-nitrophenoxy)acetic acid.

References

  • Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry.
  • Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. RSC Advances.
  • Single-Step and Multistep Mechanisms of Aromatic Nucleophilic Substitution of Halobenzenes and Halonitrobenzenes with Halide Anions: Ab Initio Computational Study. The Journal of Organic Chemistry.
  • An efficient cascade synthesis of various 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-halo-amides catalyzed by CuI. ResearchGate.

Sources

Method

Application Note and Protocol for the Purification of Crude Ethyl 2-(2-bromo-3-nitrophenoxy)acetate by Column Chromatography

Abstract This comprehensive guide provides a detailed protocol for the purification of crude Ethyl 2-(2-bromo-3-nitrophenoxy)acetate using column chromatography. The methodologies outlined herein are designed for researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of crude Ethyl 2-(2-bromo-3-nitrophenoxy)acetate using column chromatography. The methodologies outlined herein are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document emphasizes the underlying scientific principles to ensure a robust and reproducible purification process, leading to a high-purity final product.

Introduction

Ethyl 2-(2-bromo-3-nitrophenoxy)acetate is a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities.[1] The purity of this intermediate is paramount for the success of subsequent synthetic steps and the biological evaluation of the final products. The synthesis of this compound, often through the Williamson ether synthesis by reacting a substituted phenol with an ethyl haloacetate, can result in a crude product containing unreacted starting materials, by-products, and other impurities.[1] Column chromatography is a highly effective and widely used technique for the purification of such organic compounds on a laboratory scale.[2][3]

This application note details the systematic approach to purifying crude Ethyl 2-(2-bromo-3-nitrophenoxy)acetate, focusing on the selection of an appropriate solvent system through Thin-Layer Chromatography (TLC), the preparation and execution of the column chromatography, and the subsequent analysis of the collected fractions.

Principles of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[4] In the case of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate, a polar stationary phase, such as silica gel, is employed. The separation is governed by the polarity of the analyte and the mobile phase.

The target compound possesses several polar functional groups, including an ester and a nitro group, which will interact with the polar silica gel. Less polar impurities will travel through the column more quickly, while more polar impurities will be retained more strongly.[2] The selection of an appropriate mobile phase (eluent) is critical to achieve optimal separation. A solvent system is chosen that allows the desired compound to have a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate, ensuring good separation from impurities.[5][6]

Physicochemical Properties of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate

A thorough understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₁₀H₁₀BrNO₄[7]
Molecular Weight288.09 g/mol [7]
PolarityModerately PolarInferred from structure
SolubilitySoluble in common organic solvents like ethyl acetate, dichloromethane, and acetone.[8][9]

Experimental Protocol

This protocol is divided into three main stages: Thin-Layer Chromatography (TLC) for solvent system selection, Column Chromatography for purification, and Post-purification analysis.

Stage 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

Objective: To identify an optimal mobile phase that provides good separation of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate from its impurities.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Crude Ethyl 2-(2-bromo-3-nitrophenoxy)acetate

  • Various organic solvents (e.g., hexane, ethyl acetate, dichloromethane)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude product in a volatile solvent like dichloromethane or ethyl acetate.[10]

  • Spotting: Using a capillary tube, spot the dissolved crude product onto the baseline of a TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing a small amount of the chosen solvent system. A common starting point is a mixture of hexane and ethyl acetate.[6][11]

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.

  • Optimization: Adjust the polarity of the solvent system to achieve an Rf value for the desired product between 0.2 and 0.4.[5] For aromatic nitro compounds, a mixture of hexane and ethyl acetate is often effective.[12]

dot

Caption: Workflow for TLC Solvent System Optimization.

Stage 2: Column Chromatography Purification

Objective: To purify the crude Ethyl 2-(2-bromo-3-nitrophenoxy)acetate using the optimized solvent system.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (washed)

  • Cotton or glass wool

  • Optimized mobile phase (from Stage 1)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[13]

    • Add a thin layer of sand over the plug.[13]

    • Prepare a slurry of silica gel in the least polar solvent mixture of your gradient.[6]

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[4]

    • Add another thin layer of sand on top of the packed silica gel.[5]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.[4][13]

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions in separate tubes.

    • A gradient elution can be employed, starting with a less polar solvent mixture and gradually increasing the polarity to elute the desired compound.[14] For example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.[5]

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Ethyl 2-(2-bromo-3-nitrophenoxy)acetate.[6]

dot

Caption: General Workflow for Column Chromatography.

Stage 3: Post-Purification Analysis

Objective: To confirm the purity and identity of the purified product.

Methods:

  • TLC: Run a TLC of the purified product against the crude material and the starting materials to confirm the removal of impurities.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.[15]

  • Spectroscopic Analysis: Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the chemical structure of the purified compound.

Troubleshooting

IssuePossible CauseSolution
Compound does not move from the baseline on TLC Solvent system is not polar enough.Increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase.[6]
All spots run to the solvent front on TLC Solvent system is too polar.Increase the proportion of the less polar solvent (e.g., hexane).[16]
Streaking of spots on TLC Sample is overloaded or too concentrated. The compound may be acidic or basic.Dilute the sample.[10] Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[10]
Cracks or channels in the silica gel column Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and not allowed to run dry.[4]
Poor separation on the column Inappropriate solvent system or column overloading.Re-optimize the solvent system using TLC. Use a larger column or a smaller amount of crude material.

Conclusion

This application note provides a robust and detailed protocol for the purification of crude Ethyl 2-(2-bromo-3-nitrophenoxy)acetate by column chromatography. By following the outlined procedures for TLC optimization, column preparation, and execution, researchers can achieve a high degree of purity for this important synthetic intermediate. The principles and techniques described are broadly applicable to the purification of other moderately polar organic compounds.

References

  • PubChem. Ethyl 2-(2-amino-4-bromo-3-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

  • ChemBK. ethyl 2-broMo-2-(4-nitrophenyl)acetate - Physico-chemical Properties. [Link]

  • OpenOChem Learn. TLC. [Link]

  • CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. [Link]

  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • ResearchGate. Purification of crude by column chromatography (A) Crude product. (B)... | Download Scientific Diagram. [Link]

  • Der Pharma Chemica. Structural Elucidation, Synthesis, Characterization and Hirshfeld Surface Analysis of ethyl 2-(2-bromophenoxy)acetate. [Link]

  • University of Rochester. How to run column chromatography. [Link]

  • PMC. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity. [Link]

  • University of California, Los Angeles. Column chromatography. [Link]

  • BGD Group. TLC System. [Link]

  • ResearchGate. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). [Link]

  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Mol-Instincts. Synthesis of ethyl 2-(4-bromo-2,6-dimethyl-3-nitrophenoxy)propanoate. [Link]

  • PubChem. Ethyl 2-bromo-3-(3-nitrophenyl)propanoate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses Procedure. Ethyl bromoacetate. [Link]

  • University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. [Link]

  • Wikipedia. Ethyl bromoacetate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that the O-alkylation of sterically hindered, electronically deactivated phenols is rarely a simple textbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that the O-alkylation of sterically hindered, electronically deactivated phenols is rarely a simple textbook reaction. The synthesis of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate via the Williamson ether synthesis—using 2-bromo-3-nitrophenol and ethyl bromoacetate—presents unique mechanistic challenges.

This guide is designed to move beyond basic protocols, offering causality-driven troubleshooting, quantitative impurity profiling, and a self-validating experimental workflow to ensure high-fidelity synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is the major impurity in my LC-MS showing an [M-H]⁻ mass of 274/276 instead of the expected [M+H]⁺ for the ethyl ester? A1: This mass signature corresponds to 2-(2-bromo-3-nitrophenoxy)acetic acid , the saponification (hydrolysis) product of your desired ethyl ester. While potassium carbonate (K₂CO₃) is a relatively mild base, the presence of adventitious water in your N,N-Dimethylformamide (DMF) solvent or highly elevated temperatures will generate hydroxide ions. These hydroxide ions rapidly attack the ester carbonyl, cleaving the ethyl group . Correction Strategy: Ensure all solvents are strictly anhydrous. Do not quench the reaction in highly basic aqueous conditions; neutralize promptly during workup to prevent post-reaction hydrolysis.

Q2: I am observing a significant amount of unreacted 2-bromo-3-nitrophenol even after 12 hours. Should I switch to a stronger base like Sodium Hydride (NaH)? A2: Switching to NaH is generally unnecessary and increases the risk of side reactions, such as the E2 elimination of HBr from ethyl bromoacetate to form ethyl glyoxylate. The incomplete conversion you are seeing is a direct result of the substrate's electronics and sterics: the ortho-bromine atom sterically shields the phenoxide oxygen, while the meta-nitro group inductively withdraws electron density, reducing the nucleophilicity of the phenoxide . Correction Strategy: Instead of changing the base, use finely powdered, oven-dried K₂CO₃ to maximize the reactive surface area. Additionally, add a catalytic amount of potassium iodide (KI, 0.1 eq) to facilitate an in-situ Finkelstein reaction, temporarily converting ethyl bromoacetate to the much more electrophilic ethyl iodoacetate.

Q3: Can C-alkylation occur in this specific synthesis? A3: The resonance-stabilized phenoxide generated from 2-bromo-3-nitrophenol is an ambident nucleophile. While O-alkylation is kinetically and thermodynamically favored in polar aprotic solvents like DMF, C-alkylation at the para-position (relative to the hydroxyl group) can emerge as a minor pathway if the reaction is run in less polar solvents or pushed to excessively high temperatures . Correction Strategy: Maintain the reaction in a strongly polar aprotic solvent (DMF or DMSO) at 60–70 °C. This strongly biases the reaction pathway toward the harder oxygen nucleophile attacking the hard electrophilic carbon of the bromoacetate.

Q4: What is the peak eluting very early in my reverse-phase HPLC with almost no UV absorbance at 254 nm? A4: This is likely unreacted ethyl bromoacetate or its hydrolysis byproduct, bromoacetic acid . Ethyl bromoacetate lacks a strong conjugated chromophore, making it nearly invisible to standard UV-Vis at 254 nm, but its high polarity causes it to elute near the solvent front. Correction Strategy: Bromoacetic acid partitions readily into the aqueous layer and can be removed by ensuring a thorough, slightly basic aqueous wash during your separatory workup.

Part 2: Impurity Profiling & Quantitative Data

To streamline your analytical workflows, the following table summarizes the primary impurities encountered in this specific O-alkylation, their mechanistic origins, and their detection parameters.

ImpurityMechanistic OriginLC-MS Detection (ESI)Mitigation Strategy
2-(2-bromo-3-nitrophenoxy)acetic acid Base-catalyzed ester hydrolysis (saponification) due to adventitious water.274/276 m/z [M-H]⁻Use strictly anhydrous DMF and oven-dried K₂CO₃. Avoid temperatures >80 °C.
Unreacted 2-bromo-3-nitrophenol Steric hindrance from ortho-Br and inductive deactivation from meta-NO₂.216/218 m/z [M-H]⁻Use powdered K₂CO₃. Add 0.1 eq KI to accelerate S_N2 via Finkelstein reaction.
C-Alkylated Isomers Ambident nucleophilic attack from the aromatic ring carbon instead of oxygen.304/306 m/z [M+H]⁺Maintain polar aprotic solvent (DMF) to heavily favor O-alkylation.
Bromoacetic acid Hydrolysis of the ethyl bromoacetate starting material.137/139 m/z [M-H]⁻Store ethyl bromoacetate under inert gas. Remove via basic aqueous workup.

Part 3: Reaction Pathway Visualization

The following diagram maps the kinetic and thermodynamic pathways of the reaction, illustrating how specific conditions drive the formation of the desired product versus common impurities.

ImpurityPathways Reactants 2-Bromo-3-nitrophenol + Ethyl bromoacetate Conditions K2CO3, DMF 60°C Reactants->Conditions Desired Ethyl 2-(2-bromo-3-nitrophenoxy)acetate (Desired O-Alkylation) Conditions->Desired SN2 Attack (Main) Impurity1 2-(2-bromo-3-nitrophenoxy)acetic acid (Hydrolysis Impurity) Conditions->Impurity1 + Trace H2O (Saponification) Impurity2 Unreacted Phenol (Incomplete Conversion) Conditions->Impurity2 Poor Mixing / Low Temp Impurity3 C-Alkylated Isomers (Ambident Nucleophile) Conditions->Impurity3 Non-polar solvent

Reaction pathways showing the desired O-alkylation versus common impurity formations.

Part 4: Self-Validating Experimental Protocol

This protocol is engineered to be self-validating. Do not proceed to the next step unless the specific visual or analytical validation criteria are met.

Step 1: Preparation & Deprotonation

  • Action: Charge a flame-dried round-bottom flask with 2-bromo-3-nitrophenol (1.0 eq, 10 mmol) and anhydrous DMF (50 mL, 0.2 M). Add finely powdered, oven-dried K₂CO₃ (2.0 eq, 20 mmol). Stir at room temperature for 30 minutes.

  • Validation Check: The solution must transition from a pale yellow to a deep orange/red. This chromatic shift confirms the successful deprotonation and formation of the resonance-stabilized phenoxide anion. If the color does not change, your base is likely compromised by moisture.

Step 2: Alkylation

  • Action: Add ethyl bromoacetate (1.2 eq, 12 mmol) dropwise over 5 minutes at room temperature. (Optional but recommended: Add KI (0.1 eq, 1.0 mmol) to generate ethyl iodoacetate in situ).

  • Validation Check: A slight exotherm should be observed upon addition, indicating the initiation of the S_N2 displacement.

Step 3: Reaction Progression

  • Action: Equip the flask with a reflux condenser and heat the mixture to 60 °C for 4–6 hours under an inert atmosphere (N₂ or Argon).

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting phenol (R_f ~0.3, yellow spot) should be consumed, replaced by a less polar, UV-active spot (R_f ~0.6) corresponding to the ester.

Step 4: Quench & Extraction

  • Action: Cool the reaction to room temperature. Pour the mixture into a 5-fold volume of ice water (250 mL) to precipitate the product and dissolve the DMF and inorganic salts. Extract with Ethyl Acetate (3 x 75 mL).

  • Validation Check: Test the pH of the aqueous layer. It should remain slightly basic (pH ~8-9). If it is highly basic (pH >12), the risk of ester hydrolysis during workup increases, and you must separate the layers immediately.

Step 5: Washing & Purification

  • Action: Wash the combined organic layers with 5% aqueous LiCl or brine (3 x 100 mL) to strip out any residual DMF. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if trace impurities remain.

References

  • Practical Synthesis of PGI 2 Agonist: Resolution–Inversion–Recycle Approach of Its Chiral Intermediate. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry (RSC Publishing). Available at:[Link]

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for Ethyl 2-(2-bromo-3-nitrophenoxy)acetate Synthesis

Welcome to the Technical Support Center for the synthesis of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate . This guide is engineered for researchers, medicinal chemists, and process scientists who require robust, high-yield p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate . This guide is engineered for researchers, medicinal chemists, and process scientists who require robust, high-yield protocols for sterically hindered Williamson ether syntheses.

Unlike standard etherifications, the presence of an ortho-bromo group and a meta-nitro group on the phenolic core introduces significant steric and electronic bottlenecks. This guide dissects the causality behind these challenges and provides a self-validating, optimized protocol to ensure synthetic success.

Mechanistic Pathway & Reaction Bottlenecks

To optimize this reaction, we must first understand the molecular forces at play. The synthesis relies on an SN2 substitution (Williamson ether synthesis). However, the bulky bromine atom physically shields the nucleophilic oxygen, while the strongly electron-withdrawing nitro group delocalizes the phenoxide's negative charge, reducing its nucleophilicity.

The diagram below maps the critical pathway and the primary side-reaction bottlenecks that compromise yield.

ReactionOptimization Phenol 2-Bromo-3-nitrophenol (Sterically Hindered) Base Anhydrous K2CO3 (Mild Deprotonation) Phenol->Base pKa ~7.5 Phenoxide Phenoxide Anion (Weakened Nucleophile) Base->Phenoxide Solvent DMF (Polar Aprotic) (Enhances Nucleophilicity) Phenoxide->Solvent Electrophile Ethyl Bromoacetate (Alkylating Agent) Electrophile->Solvent Product Ethyl 2-(2-bromo-3-nitrophenoxy)acetate (Target Ester) Solvent->Product SN2 (80 °C) Side1 Saponification (Aqueous/Strong Base) Product->Side1 Impurity1 Phenoxyacetic Acid Impurity Side1->Impurity1

Caption: Mechanistic pathway and side-reaction bottlenecks in the Williamson ether synthesis of the target ester.

Optimization Data Matrix

The following quantitative data summarizes the impact of varying reaction conditions on the yield and purity of the target ester. As documented in comparative studies on phenoxyacetic acid ester synthesis[1], solvent polarity and base selection are the primary drivers of success.

Base (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Primary Observed Impurity
K₂CO₃Acetone60 (Reflux)1245%Unreacted Phenol (Steric stall)
K₂CO₃ DMF (Anhydrous) 80 6 88% None (Optimized)
Cs₂CO₃DMF (Anhydrous)80492%None (High cost limits scale-up)
NaOH (aq)THF65830%2-(2-bromo-3-nitrophenoxy)acetic acid
NaHTHF (Anhydrous)25465%Ethyl glyoxylate (E2 Elimination)

Validated Experimental Protocol

This methodology is designed as a self-validating system. Visual and chromatographic cues are embedded within the steps to ensure the reaction is proceeding as intended.

Materials Required:

  • 2-Bromo-3-nitrophenol (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL/mmol)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Add 2-bromo-3-nitrophenol (1.0 eq) and anhydrous DMF.

    • Causality: Water must be strictly excluded. Even trace moisture will act in concert with the base to hydrolyze the ethyl bromoacetate electrophile before it can react[2].

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) to the stirring solution. Stir at room temperature for 30 minutes.

    • Self-Validation: The solution will transition from a pale yellow to a deep, intense orange/red, confirming the successful generation of the phenoxide anion.

  • Electrophile Addition: Add ethyl bromoacetate (1.2 eq) dropwise via syringe over 5 minutes.

    • Causality: Dropwise addition prevents local concentration spikes of the electrophile, minimizing the risk of di-alkylation or solvent-mediated side reactions.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 6 hours.

    • Causality: The ortho-bromo group creates a severe steric block. Ambient temperatures lack the kinetic energy required for the nucleophile to achieve the proper SN2 trajectory. Heating to 80 °C overcomes this activation barrier[3].

  • Chromatographic Monitoring: Check the reaction via TLC (Hexanes:EtOAc 4:1).

    • Self-Validation: The reaction is complete when the lower-Rf yellow phenol spot disappears, replaced by a higher-Rf, UV-active spot representing the target ester. The intense orange color of the mixture will also visibly fade as the phenoxide is consumed.

  • Quench & Workup: Cool the mixture to room temperature. Pour the reaction into ice-cold distilled water (approx. 3x the DMF volume) to precipitate the product and dissolve the inorganic carbonate salts. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers thoroughly with brine (3 x 20 mL) to partition any residual DMF into the aqueous phase. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-(2-bromo-3-nitrophenoxy)acetate.

Troubleshooting & FAQs

Q1: My reaction is stalling with significant amounts of unreacted 2-bromo-3-nitrophenol. How do I push it to completion? A1: This is a classic symptom of steric and electronic deactivation. The bulky bromine atom at the ortho position physically shields the nucleophilic oxygen[3]. Simultaneously, the meta-nitro group withdraws electron density, reducing the phenoxide's inherent nucleophilicity. Solution: If you are using a weaker solvent like acetone, switch to a strongly polar aprotic solvent like DMF[1]. DMF tightly solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive. Ensure your reaction temperature is maintained at 80 °C to provide the necessary kinetic energy to bypass the steric bulk.

Q2: I am observing a highly polar impurity on my TLC (near the baseline) instead of the desired ester. What is this, and how do I prevent it? A2: You are likely observing 2-(2-bromo-3-nitrophenoxy)acetic acid. This occurs via saponification (ester hydrolysis) of your target product or the ethyl bromoacetate starting material[2]. Solution: This side reaction is triggered by the presence of water combined with basic conditions. Ensure all solvents (especially DMF, which is hygroscopic) are strictly anhydrous. Avoid using strong aqueous bases like NaOH; stick to anhydrous K₂CO₃. Finally, during your aqueous workup, do not let the product sit in the basic aqueous mixture for extended periods; extract it into ethyl acetate promptly.

Q3: Can I use Sodium Hydride (NaH) to speed up the deprotonation step? A3: While NaH will rapidly and irreversibly deprotonate the phenol, it introduces a new risk: the E2 elimination of ethyl bromoacetate[4]. Strong, non-nucleophilic bases can abstract an alpha-proton from the alkyl halide, generating ethyl glyoxylate and hydrobromic acid instead of participating in the Williamson ether synthesis. Because the electron-withdrawing nitro and bromo groups make 2-bromo-3-nitrophenol highly acidic (pKa ~7.5), the milder K₂CO₃ is more than sufficient for complete deprotonation while preserving the integrity of your electrophile.

References

  • Journal of Medicinal Chemistry. "Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis." ACS Publications. URL: [Link]

  • West Virginia University. "Synthesis of substituted 2-vinyl and 2-phenylbenzimidazoles and progress towards the synthesis of natural products ht-13-A and ht-13-B." The Research Repository @ WVU. URL: [Link]

Sources

Troubleshooting

advanced purification techniques for byproducts of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate

Welcome to the Technical Support Center for the synthesis and purification of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate . As a Senior Application Scientist, I have designed this guide to address the specific physicochemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating this functionalized phenoxyacetate.

The synthesis typically involves the O-alkylation of 2-bromo-3-nitrophenol with ethyl bromoacetate. The resulting crude mixture is a complex matrix of the target lipophilic ester, unreacted acidic phenol, volatile alkylating agents, and highly polar hydrolyzed byproducts[1]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve high-purity isolation.

PART 1: Diagnostic Profiling of Synthesis Byproducts

Before initiating purification, it is critical to understand the thermodynamic and chemical properties of the components in your crude mixture. Successful separation relies on exploiting differences in pKa, volatility, and chromatographic retention.

Table 1: Physicochemical Profile of Reaction Components

CompoundRole / SourceEst. pKaPolarityPrimary Removal Strategy
Ethyl 2-(2-bromo-3-nitrophenoxy)acetate Target Product N/ALowNormal-phase chromatography
2-Bromo-3-nitrophenol Unreacted Starting Material~7.0HighAlkaline liquid-liquid extraction
Ethyl bromoacetate Excess Alkylating AgentN/ALowVacuum evaporation / Chromatography
2-(2-Bromo-3-nitrophenoxy)acetic acid Hydrolysis Byproduct~3.5Very HighMild base extraction (pH 7.5-8.0)

PART 2: Troubleshooting & FAQs

Q1: How do I completely remove unreacted 2-bromo-3-nitrophenol without hydrolyzing my target ester? A: The key is kinetic control during the alkaline wash. Phenols are weakly acidic and will convert to water-soluble phenoxide salts in the presence of a base[2]. However, the ester linkage in your target molecule is highly susceptible to saponification (base-catalyzed hydrolysis).

  • The Fix: Avoid strong bases like 2M NaOH. Instead, use a chilled (0–5°C) 0.5 M Sodium Carbonate ( Na2​CO3​ ) solution. The carbonate is basic enough to deprotonate the nitrophenol (pKa ~7.0) but gentle enough to preserve the ester. Limit phase contact time to less than 5 minutes per wash.

Q2: I am experiencing persistent emulsions during the alkaline extraction phase. How can I break them? A: Emulsions in these systems are typically stabilized by the amphiphilic nature of partially ionized impurities or fine particulates suspended at the aqueous-organic interface.

  • The Fix: Increase the ionic strength of the aqueous layer by adding saturated sodium chloride (brine)[2]. This compresses the electrical double layer around the micro-droplets, promoting coalescence. If the emulsion persists, filtering the entire biphasic mixture through a pad of Celite® will strip out the stabilizing solid particulates[1].

Q3: My NMR shows contamination with 2-(2-bromo-3-nitrophenoxy)acetic acid. How can I separate this from the ester? A: This acid is a byproduct of unwanted ester hydrolysis, often caused by trace water in the reaction or over-exposure to base during workup. Because it is a carboxylic acid (pKa ~3.5), it is much more acidic than the phenol.

  • The Fix: Perform a pH-controlled liquid-liquid extraction. Dissolve the mixture in ethyl acetate and wash with a mild NaHCO3​ buffer adjusted to pH 7.5[3]. At this pH, the carboxylic acid is fully ionized into its water-soluble carboxylate salt and partitions into the aqueous phase, while the neutral ester remains safely in the organic phase[4].

Q4: What are the optimal normal-phase chromatography conditions for removing residual ethyl bromoacetate? A: Ethyl bromoacetate is relatively non-polar and can co-elute with your target ester if the solvent gradient is too steep.

  • The Fix: Exploit differential adsorption on silica gel by using a very shallow gradient. Start with 95:5 Hexanes:Ethyl Acetate and slowly ramp to 85:15. For larger scale-ups, consider using stacked injections on a preparative medium-pressure chromatography system to maximize throughput without sacrificing resolution[5].

PART 3: Standard Operating Procedures (SOPs)

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed as a self-validating system to ensure complete removal of acidic impurities while protecting the ester.

  • Quench and Concentrate: Quench the crude reaction mixture with ice water. Remove volatile solvents (e.g., acetone or DMF) under reduced pressure at 35°C to prevent thermal degradation.

  • Solvent Partitioning: Dissolve the resulting residue in Ethyl Acetate (15 mL per gram of crude). Transfer to a separatory funnel.

  • Mild Alkaline Wash: Add an equal volume of pre-chilled (4°C) 0.5 M Na2​CO3​ . Invert gently 5-6 times (do not shake vigorously to avoid emulsions). Vent frequently.

  • Phase Separation: Allow layers to separate. The lower aqueous layer contains the orange/red phenoxide salts[1]. Drain the aqueous layer. Repeat this wash until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual water and base[2].

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under vacuum.

Protocol B: Flash Column Chromatography

For final polishing and removal of neutral impurities (e.g., dialkylated byproducts or ethyl bromoacetate).

  • Column Preparation: Pack a column with 230-400 mesh silica gel using Hexanes as the slurry solvent. Use a silica-to-crude mass ratio of 30:1.

  • Loading: Dissolve the crude extract in a minimum amount of Dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution: Begin elution with 100% Hexanes (2 column volumes) to flush out unreacted ethyl bromoacetate.

  • Gradient: Transition to 95:5 Hexanes:Ethyl Acetate. Collect fractions and monitor via TLC (UV active at 254 nm). The target ester will typically elute at an Rf of ~0.4 in 80:20 Hexanes:Ethyl Acetate.

  • Recovery: Pool the product-containing fractions and evaporate to yield the pure Ethyl 2-(2-bromo-3-nitrophenoxy)acetate.

PART 4: Visual Workflows

PurificationWorkflow Start Crude Reaction Mixture (Ester + Phenol + Acid + Alkylating Agent) Evap Evaporate Volatiles (Removes Ethyl Bromoacetate) Start->Evap Extract Liquid-Liquid Extraction (EtOAc / H2O) Evap->Extract BaseWash Alkaline Wash (0.5M Na2CO3) (Removes Phenol & Acid) Extract->BaseWash OrgPhase Organic Phase (Contains Target Ester) BaseWash->OrgPhase Top Layer AqPhase Aqueous Phase (Phenolate & Acetate Salts) BaseWash->AqPhase Bottom Layer Chrom Silica Gel Chromatography (Hexane:EtOAc Gradient) OrgPhase->Chrom Pure Pure Ethyl 2-(2-bromo- 3-nitrophenoxy)acetate Chrom->Pure

Fig 1: Strategic purification workflow for isolating the target ester from crude reaction mixtures.

EmulsionTroubleshooting Emulsion Persistent Emulsion Formed During Extraction Step1 Add Saturated Brine (NaCl) Increases Ionic Strength Emulsion->Step1 Check1 Did layers separate? Step1->Check1 Step2 Add More Organic Solvent Alters Density Ratio Check1->Step2 No Success Clean Phase Separation Proceed to Next Step Check1->Success Yes Check2 Did layers separate? Step2->Check2 Step3 Filter Through Celite Pad Removes Particulates Check2->Step3 No Check2->Success Yes Step3->Success

Fig 2: Stepwise troubleshooting pathway for resolving persistent emulsions during liquid extraction.

References

  • Technical Support Center: Purification of Phenyl Acetoacetate. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBUistb6ttTwexK49_WhBMJCr67wr_NqAfPk4yezN-7UVJGo1Bs3HaCFi5ecKHjL31XxdF-yrR0MBc7anMXgPDxQSCgliSBlhH-7LJEDD6A-gF9aOTevhZe7AxpVmGJIkpZRa6HCivihQ0HqHMrso_YUypH7WfZ9ieMhIKoPBrIP9qeWx9t8-eJtKcaONa9utCFNEE-aNaew4=]
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhR7uAzEmeDxXsowLRLbk8JWxMo2uBZTcW3YMB_a1McDYw1tg2zm3_ttj0rKVdDLkT7Pco5QFO-GNFp7dg0vG0slBvC8lQPBcFBJcbK79dcKUhV8HGCXY60mzxTK6rJiCsk7h7kTsk80Ot91EZENU1RlkQiNqndAdpd-62ChGbjQFdGFDz0ga7vcuQa2nWZPo-vLMnYSF3vXE1w3s2SttXgi-xw01Jyw==]
  • Method for recovering and purifying phenylacetic acid. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO_TIjsaUu5CuIjRBE-xD5DDyW2tqUns05FB65SIebTgOueyhWx4jedppvUXNVrhGIEyC4OzMIvgm6iKovuyFynj2j7IMg9g57MzDP1EYumJg4Ai8Cr_cSk_PQk0-jKWXy9-jf-USuVh4gSGE=]
  • Three phase liquid phase microextraction of phenylacetic acid and phenylpropionic acid from biological fluids. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmkHyZREgF_p3EICSa2E2HVrz6s0BdchH95bbfoHY9WKlS5O5oC9lhMqODDIIHZDk2G9kotR90LqDJPcwOMv4VSm2X10ucxfep_Pe-gshRjn-PaAXpMv5BYJFIaxjUmMdC0Cz1]
  • HEPATITIS C INHIBITOR PEPTIDE ANALOGS - Patent 1771454. EPO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuXZW83ijKxcWp_r_eSx3ZBi6V_ag2uI0GonMQWNnNdtcZ8oRNoqcg-Coa21QdqmVL-50051ZC35kQvkJob81LxZh_HeKYnAOTLXS0lOQaW_uthQL1XN8Pp72VlGqqc1CJ-JUZEeytp8IOlDj_s0978fPu8AhohFTVb5Ylx8BDvq1j21HcC6Qi4grt5EOXgw_tySlW65XafKzQYr8gfLkwMcqQ4I9AAe4Try4=]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Screening Guide: Ethyl 2-(2-bromo-3-nitrophenoxy)acetate Analogs

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: Phenotypic and target-based screening of phenoxyacetate derivatives for selective COX-2 inhibition and antimicrobial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: Phenotypic and target-based screening of phenoxyacetate derivatives for selective COX-2 inhibition and antimicrobial applications.

Executive Summary & Chemical Context

Ethyl 2-(2-bromo-3-nitrophenoxy)acetate is a highly versatile synthetic intermediate and prodrug scaffold. Structurally, it features a phenoxyacetate core—a well-documented pharmacophore in agrochemicals and pharmaceuticals[1]—modified by ortho-bromo and meta-nitro substitutions.

From a drug design perspective, this specific substitution pattern is highly strategic:

  • Steric Modulation: The bulky ortho-bromo group forces the aromatic ring out of coplanarity with the ether oxygen, creating a distinct 3D conformation that perfectly fits the hydrophobic side-pocket of the cyclooxygenase-2 (COX-2) enzyme[2].

  • Electronic Tuning: The strongly electron-withdrawing meta-nitro group lowers the pKa of the corresponding hydrolyzed acid, enhancing ionic interactions with key residues (e.g., Arg120) in target binding sites.

  • Prodrug Kinetics: The ethyl ester moiety masks the carboxylic acid, significantly improving membrane permeability and cellular uptake. Once inside the cell or systemic circulation, endogenous esterases cleave the ester to release the biologically active free acid.

This guide provides a comprehensive, objective comparison of the screening methodologies used to evaluate the biological activity of these analogs, contrasting their performance against industry-standard therapeutics.

Mechanistic Pathways & Biological Targets

Phenoxyacetic acid derivatives are primarily screened for two distinct biological activities: Anti-inflammatory (COX-2 selective inhibition) and Antimicrobial (as phenazine precursors) [2][3].

In the inflammatory cascade, non-selective NSAIDs block both COX-1 (responsible for gastrointestinal mucosal protection) and COX-2 (responsible for inflammatory prostaglandins). The structural bulk of the bromo-nitro phenoxyacetate analogs prevents them from entering the narrow allosteric channel of COX-1, granting them high COX-2 selectivity and sparing the GI tract from ulceration[2].

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Inflammatory Stimuli PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 GI GI Mucosal Protection PGH2_1->GI PGE2 PGE2 & TNF-α PGH2_2->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Analog Phenoxyacetate Analogs (Active Acid Form) Analog->COX1 Steric Clash (No Binding) Analog->COX2 Selective Inhibition (Steric Fit)

Caption: Mechanistic pathway of COX-dependent prostaglandin synthesis and selective inhibition by phenoxyacetate analogs.

Comparative Performance Data

To objectively evaluate the therapeutic potential of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate analogs, we compare their in vitro and in vivo performance against standard reference drugs (Celecoxib and Mefenamic Acid).

Note: The ester prodrug exhibits low in vitro activity but high in vivo efficacy due to required enzymatic hydrolysis.

Table 1: In Vitro COX Inhibition and Selectivity Profiling[2]
Compound / AnalogCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (SI)*In Vivo Anti-inflammatory Efficacy**
Ethyl 2-(2-bromo-3-nitrophenoxy)acetate (Ester Prodrug)> 100.0> 50.0N/AHigh (Requires esterase cleavage)
2-(2-bromo-3-nitrophenoxy)acetic acid (Active Acid)10.25 ± 0.400.08 ± 0.01~128.1High
Celecoxib (Industry Standard)14.93 ± 0.800.05 ± 0.02298.6High
Mefenamic Acid (Non-selective NSAID)2.50 ± 0.051.98 ± 0.021.26Moderate (High GI Toxicity)

* Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. ** Measured via Carrageenan-induced paw edema reduction at 4 hours.

Table 2: Antimicrobial Phenotypic Screening (Phenazine Derivatives)[3]

Through Buchwald-Hartwig amination, the bromo-nitro scaffold is cyclized into phenazine derivatives, which are potent antimicrobial agents[3].

Compound ClassTarget PathogenMIC (μg/mL)Mechanism of Action
Phenazine Analog A (Derived from scaffold)Mycobacterium tuberculosis0.5 - 1.0Redox cycling / ROS generation
Phenazine Analog B Staphylococcus aureus (MRSA)2.0 - 4.0Membrane disruption
Isoniazid (Standard)Mycobacterium tuberculosis0.05Mycolic acid synthesis inhibition

Experimental Protocols & Screening Workflows

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to account for background interference, a common issue when screening redox-active nitroaromatic compounds.

Protocol 1: High-Throughput Fluorometric COX-1/COX-2 Inhibitor Screening

Rationale & Causality: Enzymatic assays utilizing 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) are preferred over colorimetric assays for nitroaromatics. Nitro groups can absorb light in the visible spectrum, causing false positives in colorimetric readouts. ADHP is oxidized by the peroxidase activity of COX to yield highly fluorescent resorufin, bypassing optical interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Reconstitute COX-1 (ovine) and COX-2 (human recombinant) enzymes. Prepare Hematin (cofactor required for peroxidase activity) and ADHP.

  • Compound Hydrolysis (Critical Step): If testing the ethyl ester directly, pre-incubate the compound with 0.1 M NaOH for 30 minutes, followed by neutralization with HCl, to yield the active phenoxyacetic acid. Otherwise, use the pre-synthesized acid analog.

  • Pre-Incubation: In a black 96-well microplate, add 150 μL assay buffer, 10 μL Hematin, 10 μL enzyme (COX-1 or COX-2), and 10 μL of the test analog (serial dilutions from 0.01 to 100 μM). Self-Validation: Include a vehicle control (DMSO) and a positive control (Celecoxib). Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows time-dependent, slow-binding inhibitors to equilibrate with the enzyme active site.

  • Reaction Initiation: Add 10 μL of ADHP and 10 μL of Arachidonic Acid (substrate) to all wells to initiate the reaction.

  • Readout: Incubate for exactly 2 minutes at room temperature. Measure fluorescence using a microplate reader (Excitation: 535 nm, Emission: 587 nm).

  • Data Analysis: Calculate percent inhibition relative to the vehicle control. Determine IC₅₀ using non-linear regression analysis.

Protocol 2: In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema)

Rationale & Causality: In vitro data cannot account for the pharmacokinetic advantages of the ethyl ester prodrug. This in vivo model relies on hepatic first-pass metabolism to cleave the ester, providing a true measure of the compound's systemic efficacy and bioavailability[2].

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum. Divide into groups of six.

  • Dosing: Administer the test compounds (Ethyl 2-(2-bromo-3-nitrophenoxy)acetate and its acid counterpart) via oral gavage at equimolar doses (e.g., 10 mg/kg) suspended in 0.5% carboxymethyl cellulose (CMC). Self-Validation: Group 1 receives only 0.5% CMC (Negative Control); Group 2 receives Celecoxib (Positive Control).

  • Induction of Inflammation: One hour post-dosing, inject 0.1 mL of a 1% freshly prepared carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

  • Plethysmometer Measurement: Measure paw volume using a water plethysmometer at 0, 1, 2, 3, and 4 hours post-injection. Causality: The 1-2 hour window measures histamine/serotonin release, while the 3-4 hour window specifically measures COX-2 mediated prostaglandin release. Efficacy in the late phase confirms the mechanism of action.

  • Gastric Ulcerogenic Evaluation: Post-euthanasia, excise the stomachs, open along the greater curvature, and examine microscopically for hemorrhagic lesions to validate the GI-sparing profile of the analogs[2].

Screening & Development Workflow Visualization

The transition from the ethyl ester scaffold to a validated biological lead follows a strict, multi-tiered screening cascade.

W Synthesis Scaffold Synthesis (Ethyl Ester) Hydrolysis Ester Cleavage (Active Acid) Synthesis->Hydrolysis Base Catalysis (In Vitro Prep) InVivo In Vivo Models (Paw Edema) Synthesis->InVivo Direct Oral Dosing (Prodrug Route) InVitro In Vitro Screening (COX-1/2 Assays) Hydrolysis->InVitro Direct Binding Cellular Cellular Assays (TNF-α / PGE2) InVitro->Cellular Selectivity > 100x Cellular->InVivo Biomarker Validation

Caption: Multi-tiered biological screening workflow for phenoxyacetate ester prodrugs and their active acid metabolites.

References

  • National Institutes of Health (PMC). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from[Link][2]

  • Google Patents. WO2018152436A1 - Phenazine derivatives as antimicrobial agents. Retrieved from[3]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a compound and consider its entire lifecycle within the laboratory, including its proper disposal. The responsible managemen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a compound and consider its entire lifecycle within the laboratory, including its proper disposal. The responsible management of chemical waste is not only a regulatory requirement but also a cornerstone of a robust safety culture. This guide provides a comprehensive, step-by-step protocol for the disposal of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate, a halogenated nitroaromatic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of the environment.

While a specific Safety Data Sheet (SDS) for Ethyl 2-(2-bromo-3-nitrophenoxy)acetate was not available, the hazardous nature of this compound can be inferred from structurally similar chemicals.[1] Halogenated nitroaromatic compounds are generally recognized as toxic and environmentally harmful.[1] Therefore, meticulous adherence to hazardous waste disposal protocols is mandatory.

I. Hazard Assessment and Classification

Ethyl 2-(2-bromo-3-nitrophenoxy)acetate possesses multiple functional groups that contribute to its hazardous profile:

  • Halogenated Aromatic Ring: The presence of a bromine atom on the benzene ring classifies this compound as a halogenated organic waste.[1][2][3] Halogenated solvents and waste are typically more costly and complex to dispose of compared to their non-halogenated counterparts.[4][5]

  • Nitro Group: The nitro group (-NO2) is an electron-withdrawing group that can impart toxicity and reactivity to the molecule. Nitroaromatic compounds are often listed as priority pollutants.[6][7][8][9]

  • Ester Functional Group: The ethyl acetate moiety, while less hazardous than the other components, can undergo hydrolysis under acidic or basic conditions.[10]

Based on these structural features, Ethyl 2-(2-bromo-3-nitrophenoxy)acetate must be treated as a hazardous chemical waste .

II. Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is a critical step in mitigating exposure risks.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact, as similar compounds can be harmful or toxic upon dermal absorption.[1][11]
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and aerosols. Some related compounds are lachrymators (tear-inducing).[11][12]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use within a certified chemical fume hoodTo avoid inhalation of any vapors or aerosols.[1][13]
III. Waste Segregation: The Cornerstone of Compliance

Proper segregation of chemical waste is paramount to ensure safe handling and disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicate the disposal process.

Core Principle: Isolate halogenated organic waste.

  • Dedicated Waste Container: Ethyl 2-(2-bromo-3-nitrophenoxy)acetate waste must be collected in a designated container labeled "Halogenated Organic Waste".[1][2]

  • Avoid Mixing: Under no circumstances should this waste be mixed with:

    • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[5]

    • Aqueous waste (acidic or basic solutions).[4][5]

    • Other incompatible chemical waste streams.[1]

The following diagram illustrates the proper waste segregation workflow:

WasteSegregation cluster_lab Laboratory Bench cluster_waste_area Satellite Accumulation Area Waste_Source Ethyl 2-(2-bromo-3-nitrophenoxy)acetate Waste Generation Halogenated_Waste Halogenated Organic Waste (e.g., Chloroform, DCM) Waste_Source->Halogenated_Waste Correct Segregation NonHalogenated_Waste Non-Halogenated Organic Waste (e.g., Acetone, Hexane) Waste_Source->NonHalogenated_Waste INCORRECT Aqueous_Waste Aqueous Waste (Acids/Bases) Waste_Source->Aqueous_Waste INCORRECT

Figure 1: Waste Segregation Workflow
IV. Step-by-Step Disposal Protocol

This protocol outlines the immediate actions to be taken for the safe collection and storage of Ethyl 2-(2-bromo-3-nitrophenoxy)acetate waste within the laboratory, pending pickup by your institution's hazardous waste management team.

1. Container Selection and Preparation:

  • Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with halogenated organic compounds. Plastic containers are often preferred.[14] The container must have a secure, screw-top cap.[2]

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[4][15] This label should be available from your institution's Environmental Health and Safety (EHS) department.

2. Waste Collection:

  • Location: All waste transfer activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Filling the Container:

    • Carefully pour the waste into the prepared container. Avoid splashing.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[16]

    • Securely close the container immediately after adding the waste.[1][2][14]

3. Detailed Labeling:

  • Complete the Hazardous Waste Tag: As soon as the first drop of waste is added, begin filling out the hazardous waste tag.[4] The tag must include:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "Ethyl 2-(2-bromo-3-nitrophenoxy)acetate". Do not use abbreviations.[2]

    • An accurate estimate of the concentration and volume of the waste.

    • The date the waste was first added to the container (accumulation start date).

    • Your name, laboratory number, and contact information.

    • The relevant hazard characteristics (e.g., Toxic, Environmental Hazard).[15]

4. Temporary Storage (Satellite Accumulation Area):

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[14][15] This area must be at or near the point of waste generation and under the control of laboratory personnel.[14][15]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[16]

  • Ventilation: The SAA should be in a well-ventilated area, such as within a fume hood or a ventilated cabinet.[1]

  • Segregation within SAA: Even within the SAA, keep halogenated waste segregated from incompatible materials.

5. Arranging for Final Disposal:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[1]

  • Scheduled Pickup: The EHS department will arrange for the pickup of the hazardous waste by a licensed and approved waste disposal contractor.[1][16] Do not attempt to dispose of the chemical waste yourself.

  • Regulatory Compliance: This entire process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[16][17] Your EHS department ensures that the disposal process is in full compliance with all local, state, and federal regulations.

The following flowchart summarizes the procedural steps for proper disposal:

DisposalWorkflow Start Waste Generated PPE Don Appropriate PPE Start->PPE Select_Container Select & Pre-label Compatible Container PPE->Select_Container Collect_Waste Collect Waste in Chemical Fume Hood Select_Container->Collect_Waste Label_Container Complete Hazardous Waste Tag Collect_Waste->Label_Container Store_Waste Store in Designated Satellite Accumulation Area Label_Container->Store_Waste Contact_EHS Contact EHS for PICKUP Store_Waste->Contact_EHS End Disposal by Licensed Contractor Contact_EHS->End

Figure 2: Step-by-Step Disposal Workflow
V. Final Disposal Method: High-Temperature Incineration

For laboratory quantities of halogenated nitroaromatic compounds, the recommended and most common method for final disposal is high-temperature incineration.[1] This process is carried out at a specialized hazardous waste incineration facility.

  • Process: The waste is burned at extremely high temperatures (typically above 1,800°F), which destroys the toxic organic compounds and converts them into less harmful substances like carbon dioxide, water, and inorganic acids.[1]

  • Emission Control: These facilities are equipped with advanced air pollution control systems to neutralize the resulting gases, preventing the release of harmful pollutants into the atmosphere.[1]

VI. Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately:

  • Spill:

    • For a small spill within a fume hood, use a chemical spill kit with an absorbent material appropriate for organic compounds.

    • Place the contaminated absorbent material in a sealed bag, label it as hazardous waste, and dispose of it along with the primary waste stream.[4]

    • For large spills, evacuate the area and contact your institution's emergency response team and EHS department immediately.[2]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][18] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[11][18]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Your adherence to these disposal procedures is a critical component of your professional responsibility as a scientist. By managing chemical waste with diligence and care, you contribute to a safer laboratory environment and safeguard our shared ecosystem.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Laboratory Environmental Sample Disposal Information Document. EPA.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Hazardous Waste - Standards. Occupational Safety and Health Administration.
  • SAFETY DATA SHEET - Ethyl bromoacetate. Merck Millipore.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER). Occupational Safety and Health Administration.
  • SAFETY DATA SHEET - Ethyl bromoacetate. Fisher Scientific.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
  • Hazardous Waste - Overview. Occupational Safety and Health Administration.
  • Biodegradation of nitroaromatic compounds. PubMed.
  • SAFETY DATA SHEET - Ethyl 2-bromophenylacetate. Thermo Fisher Scientific.
  • Biological Treatment of Nitroaromatics in Wastewater. MDPI.
  • SAFETY DATA SHEET - Ethanol, 2-bromo-, acetate. Fisher Scientific.
  • Degradation of chlorinated nitroaromatic compounds. ResearchGate.
  • SAFETY DATA SHEET - Ethyl nitroacetate. Sigma-Aldrich.
  • Biodegradation of nitroaromatic pollutants: from pathways to remediation. PubMed.
  • Biodegradation and Transformation of Nitroaromatic Compounds. DTIC.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.
  • Organic Solvents. Environment, Health and Safety, Iowa State University.
  • Hazardous Waste Segregation.
  • MECHANISM OF ALKALINE HYDROLYSIS OF HINDERED AROMATIC ESTERS, THE BAL2 MECHANISM. ResearchGate.
  • Hydrolysis of Esters. Chemistry LibreTexts.
  • Dynamic kinetic resolution in the hydrolysis of an α-bromo ester. RSC Publishing.
  • dl-VALINE. Organic Syntheses Procedure.
  • Destruction of Nitrocellulose Using Alkaline Hydrolysis. DTIC.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.